Z-D-Lys(boc)-ome
Description
BenchChem offers high-quality Z-D-Lys(boc)-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Lys(boc)-ome including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis
Executive Summary
Z-D-Lys(Boc)-OMe (Methyl Nε-(tert-butoxycarbonyl)-Nα-(benzyloxycarbonyl)-D-lysinate) is a highly specialized, orthogonally protected amino acid derivative used in the synthesis of protease-resistant peptides, peptidomimetics, and branched molecular scaffolds. Its structural significance lies in the D-configuration of the lysine backbone, which confers enzymatic stability, combined with a three-point orthogonal protection scheme (Z, Boc, OMe). This architecture allows for the precise, sequential manipulation of the α-amine, ε-amine, and α-carboxyl groups, making it an essential building block in the development of therapeutic peptides and antibody-drug conjugates (ADCs).
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Classification
-
IUPAC Name: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxy)carbonyl]amino}hexanoate
-
CAS Number: 84559-78-4[2]
-
Molecular Weight: 394.47 g/mol
Structural Components & Orthogonality
The molecule is engineered with three distinct functional zones, each responsive to specific chemical conditions. This orthogonality is the core of its utility in complex synthesis.[4]
| Component | Function | Protection Type | Cleavage Condition | Mechanism |
| D-Lysine Backbone | Chiral Scaffold | N/A | N/A | Provides (R)-stereochemistry; resists proteolysis. |
| Z (Cbz) Group | Nα-Protection | Carbamate | H₂ / Pd-C or HBr/AcOH | Hydrogenolysis or strong acid acidolysis. |
| Boc Group | Nε-Protection | Carbamate | TFA / DCM or HCl/Dioxane | Acid-catalyzed elimination (formation of isobutylene). |
| OMe Group | C-Terminus | Ester | LiOH / THF (Saponification) | Hydrolysis to free acid or Hydrazinolysis to hydrazide. |
Stereochemistry
Unlike the natural L-isomer (
-
Metabolic Stability: D-amino acids are not recognized by endogenous proteases (e.g., trypsin), significantly extending the half-life of therapeutic peptides.
-
Conformational Design: Induces specific turn structures (e.g., β-turns) in peptide chains that differ from L-peptide helices.
Physicochemical Properties[1][2][10][11]
The following data represents standard grade material suitable for research and GMP synthesis.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 60–65 °C (Typical range for pure enantiomer) |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in Water.[5] |
| Optical Rotation | |
| Storage | 2–8 °C (Desiccated); Stable for >2 years if protected from moisture. |
Synthesis & Manufacturing Logic
The synthesis of Z-D-Lys(Boc)-OMe typically follows a convergent pathway designed to preserve optical purity.
Synthetic Pathway[2]
-
Starting Material: H-D-Lys-OH (D-Lysine monohydrochloride).
-
Selective Nε-Protection: Reaction with Copper(II) to complex the α-amine/carboxyl, followed by Boc₂O treatment of the exposed ε-amine. Removal of copper yields H-D-Lys(Boc)-OH.
-
Nα-Protection: Reaction with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to yield Z-D-Lys(Boc)-OH.
-
Esterification: Treatment with Methyl iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂) to form the methyl ester, Z-D-Lys(Boc)-OMe. Note: Acid-catalyzed esterification with MeOH is avoided to prevent Boc deprotection.
Caption: Step-wise synthetic workflow for Z-D-Lys(Boc)-OMe ensuring regiospecific protection.
Applications in Solution Phase Peptide Synthesis[10]
Z-D-Lys(Boc)-OMe is predominantly used in Solution Phase Synthesis rather than Solid Phase Peptide Synthesis (SPPS), where Fmoc derivatives are more common.
N-Terminal Elongation (Via Saponification)
To use Z-D-Lys(Boc)-OMe as a C-terminal building block:
-
Saponification: The methyl ester is hydrolyzed using LiOH in THF/H₂O.
-
Why: Methyl esters are stable to hydrogenation (Z removal) and acid (Boc removal), but easily removed by base.
-
-
Coupling: The resulting free acid Z-D-Lys(Boc)-OH is activated (e.g., EDC/HOBt) and coupled to the next amine.
C-Terminal Elongation (Via Hydrogenolysis)
To extend the peptide chain from the N-terminus:
-
Z-Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the Z group.
-
Result: H-D-Lys(Boc)-OMe is generated in situ.
-
Coupling: Reacted with an activated carboxylic acid (e.g., Boc-AA-OSu).
Hydrazide Formation (Ligation Strategy)
The methyl ester is a precursor for peptide hydrazides. Treatment with hydrazine hydrate converts the -OMe to -NHNH₂, enabling Native Chemical Ligation or azide coupling strategies.
Experimental Protocols
Protocol: Selective Z-Group Removal (Hydrogenolysis)
Objective: To expose the α-amine for coupling while retaining the Boc and OMe groups.
Reagents:
-
Z-D-Lys(Boc)-OMe (1.0 eq)
-
10% Pd/C catalyst (10 wt% of substrate)
-
Methanol (anhydrous)
-
Hydrogen gas (balloon or mild pressure)
Procedure:
-
Dissolve Z-D-Lys(Boc)-OMe in Methanol (concentration ~0.1 M).
-
Flush the vessel with Nitrogen to remove oxygen.
-
Add 10% Pd/C carefully (Caution: Pyrophoric).
-
Purge system with Hydrogen gas and stir under H₂ atmosphere (1 atm) for 2–4 hours.
-
Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). Starting material (UV active due to Z group) should disappear.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentrate filtrate in vacuo to yield H-D-Lys(Boc)-OMe as a viscous oil or foam. Use immediately to prevent dimerization or oxidation.
Protocol: Saponification of Methyl Ester
Objective: To generate the free acid for C-terminal activation.
Reagents:
Procedure:
-
Dissolve substrate in THF. Cool to 0 °C.
-
Add LiOH dissolved in water dropwise.
-
Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor by TLC.
-
Critical Step: Upon completion, carefully acidify to pH 3–4 using 1M citric acid or KHSO₄. Do not use strong mineral acids (HCl) to avoid Boc cleavage.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Quality Control & Analytics
To ensure the integrity of Z-D-Lys(Boc)-OMe, the following analytical parameters are standard.
HPLC Analysis[11][12]
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Detection: UV at 215 nm (amide bonds) and 254 nm (Z-group aromatic ring).
-
Expectation: Single peak. Impurities often include Z-D-Lys-OMe (Boc loss) or Z-D-Lys(Boc)-OH (hydrolysis).
NMR Spectroscopy (¹H NMR in CDCl₃)
-
7.30–7.35 ppm: Multiplet (5H), Aromatic protons of Z-group.
-
5.10 ppm: Singlet (2H), Benzylic -CH₂- of Z-group.
-
3.74 ppm: Singlet (3H), Methyl ester (-OCH₃).
-
1.44 ppm: Singlet (9H), Boc tert-butyl group.
-
Backbone: Distinct signals for α-CH, β/γ/δ-CH₂, and ε-CH₂.
Safety & Handling
-
Hazards: Z-D-Lys(Boc)-OMe is generally considered a low-hazard chemical but should be treated as an irritant.
-
Inhalation: May cause respiratory tract irritation. Use in a fume hood.
-
Skin/Eye: Standard PPE (gloves, safety glasses) required.
-
Stability: Hygroscopic. Store in a tightly sealed container with desiccant at 2–8 °C.
Orthogonal Protection Logic Diagram
The following diagram illustrates the selective deprotection pathways available for Z-D-Lys(Boc)-OMe, demonstrating its versatility in multi-step synthesis.
Caption: Orthogonal deprotection map for Z-D-Lys(Boc)-OMe showing reagents required for selective cleavage.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Z/Boc chemistry).
-
Sigma-Aldrich. (2024). Product Specification: Z-D-Lys(Boc)-OMe (CAS 84559-78-4).[2]
-
ChemicalBook. (2024). Z-D-Lys(Boc)-OMe Properties and Safety.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on solution phase coupling logic).
Sources
Introduction: The Strategic Importance of Orthogonally Protected Lysine Derivatives
An In-depth Technical Guide to the Synthesis of Nα-Z-Nε-Boc-D-lysine Methyl Ester
In the fields of peptide synthesis, drug development, and chemical biology, lysine holds a position of prominence. Its side chain contains a highly reactive and nucleophilic ε-amino group, which serves as a key handle for introducing modifications such as peptide branching, cyclization, or the attachment of payloads like fluorophores, biotin, or drug molecules.[] However, this dual functionality, with both an α-amino and an ε-amino group, presents a significant challenge in chemoselectivity during synthesis.[] Uncontrolled reactions would lead to a mixture of undesired byproducts, drastically reducing the yield and complicating purification.[]
To overcome this, a refined strategy of orthogonal protection is employed. This principle involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while all others remain intact.[2][3] Nα-Z-Nε-Boc-D-lysine methyl ester is a quintessential example of such a strategically protected building block. It is designed for precise, sequential chemical manipulations:
-
Nα-Benzyloxycarbonyl (Z or Cbz) Group: Protects the α-amino group. It is stable under the basic conditions used for Fmoc removal and the strongly acidic conditions used for Boc removal, but it is selectively cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[][4]
-
Nε-tert-Butoxycarbonyl (Boc) Group: Protects the side-chain ε-amino group. The Boc group is stable to a wide range of reaction conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA).[][5]
-
Methyl Ester: Protects the C-terminal carboxylic acid, enhancing solubility in organic solvents for solution-phase synthesis and preventing its participation in undesired side reactions.[]
This guide provides a comprehensive, field-proven methodology for the synthesis of Nα-Z-Nε-Boc-D-lysine methyl ester, explaining the causal logic behind each step to ensure both technical accuracy and practical success.
Part 1: The Synthetic Blueprint - A Strategy of Sequential Protection
The synthesis of this tri-functionalized molecule requires a robust and high-yielding pathway that ensures regioselective protection at each stage. A common and effective route begins with commercially available D-lysine hydrochloride and proceeds through three key transformations:
-
Selective Nε-Protection: The ε-amino group is selectively protected with the Boc group. This is the most critical step for ensuring the correct final product.
-
Nα-Protection: The α-amino group is subsequently protected with the Z group.
-
Carboxyl Esterification: The carboxylic acid is converted to its methyl ester.
This sequential approach prevents the formation of isomeric byproducts and allows for straightforward purification at each stage.
Caption: Overall workflow for the synthesis of the target compound.
Part 2: Experimental Protocols and Mechanistic Insights
Step 1: Regioselective Nε-tert-Butoxycarbonylation via Copper(II) Chelation
Causality: The primary challenge is to differentiate the α- and ε-amino groups, which have similar nucleophilicity. The copper(II) ion provides an elegant solution by forming a stable five-membered chelate complex with the α-amino and α-carboxyl groups of D-lysine.[7] This complex effectively masks these two functional groups, leaving the ε-amino group as the sole primary amine available for reaction with the Boc anhydride.[7][8]
Caption: Workflow for the selective Nε-Boc protection of D-Lysine.
Experimental Protocol:
-
Copper Complex Formation: Dissolve D-lysine hydrochloride (1.0 eq.) in water. In a separate flask, dissolve copper(II) sulfate pentahydrate (0.5 eq.) in water. Slowly add the copper sulfate solution to the lysine solution with stirring. Adjust the pH to ~9.5 with a suitable base (e.g., 2M NaOH) to precipitate the deep blue copper-lysine complex.
-
Boc Protection: Suspend the filtered and washed copper complex in a mixture of acetone and water (e.g., 1:1 v/v). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) as a solution in acetone. Stir vigorously at room temperature overnight. The reaction can be monitored by TLC (n-butanol/acetic acid/water).
-
Copper Removal: After the reaction is complete, filter the resulting precipitate of [Nε-Boc-D-Lys]₂Cu. To remove the copper, suspend the complex in water and add a solution of 8-quinolinol or ethylenediaminetetraacetic acid (EDTA) until the blue color disappears and a yellow-green precipitate of the copper chelate forms.[7]
-
Isolation: Filter off the copper chelate. The filtrate contains the desired Nε-Boc-D-Lysine. The product can be isolated by adjusting the pH of the filtrate to its isoelectric point (~6.0-6.5) to induce precipitation or by using ion-exchange chromatography.
Step 2: Nα-Benzyloxycarbonylation (Z-Protection)
Causality: With the ε-amino group safely protected, the α-amino group of Nε-Boc-D-Lysine can be selectively acylated. Benzyl chloroformate (Cbz-Cl or Z-Cl) is an excellent reagent for this purpose. The reaction is typically performed under Schotten-Baumann conditions (in an aqueous basic solution) to neutralize the HCl byproduct and maintain the nucleophilicity of the α-amino group.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve Nε-Boc-D-Lysine (1.0 eq.) in an aqueous solution of sodium bicarbonate or sodium hydroxide (2.0-2.2 eq.) and cool the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly and simultaneously add benzyl chloroformate (1.1 eq.) and an equivalent amount of base to maintain the pH between 9 and 10. Vigorous stirring is essential as the reaction is biphasic.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: Once the reaction is complete, wash the mixture with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer with cold 1M HCl or citric acid to a pH of ~2-3 to precipitate the product.
-
Purification: Filter the white precipitate, wash with cold water, and dry under vacuum. The resulting Nα-Z-Nε-Boc-D-Lysine is often pure enough for the next step, but can be recrystallized from ethyl acetate/hexane if necessary.
Step 3: Carboxylic Acid Methyl Esterification
Causality: The final step is the protection of the carboxylic acid. A reliable and mild method is the reaction with methyl iodide in the presence of a non-nucleophilic base like cesium carbonate.[9] Cesium carbonate facilitates the formation of the carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the methyl ester.[9] This method avoids harsh acidic conditions that could prematurely cleave the Boc group.
Experimental Protocol:
-
Salt Formation: Dissolve Nα-Z-Nε-Boc-D-Lysine (1.0 eq.) in a mixture of methanol and water. Neutralize the solution with a 0.5M cesium carbonate solution (1.0 eq.) and concentrate the mixture to a syrup under reduced pressure.[9]
-
Esterification: Dissolve the resulting cesium salt in anhydrous dimethylformamide (DMF). Add methyl iodide (1.5 eq.) and stir the reaction mixture at room temperature overnight.[9]
-
Workup: Remove the DMF under high vacuum. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, Nα-Z-Nε-Boc-D-lysine methyl ester, typically as a clear oil or a low-melting solid.[9] Further purification can be achieved via silica gel column chromatography if needed.
Part 3: Product Characterization and Data
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized Nα-Z-Nε-Boc-D-lysine methyl ester must be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Molecular Formula | - | C₂₀H₃₀N₂O₆ |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Calculated: 394.46 g/mol . Observed: [M+H]⁺ at m/z 395.2, [M+Na]⁺ at m/z 417.2 |
| Physical Form | Visual Inspection | Clear, colorless oil or a white to off-white solid. |
| Purity | HPLC / ¹H-NMR | >95% |
| ¹H-NMR (CDCl₃, 400 MHz) | NMR Spectroscopy | δ (ppm): ~7.35 (s, 5H, Z-group Ar-H ), ~5.10 (s, 2H, Z-group CH ₂), ~4.60 (br s, 1H, ε-NH ), ~4.30 (m, 1H, α-CH ), ~3.70 (s, 3H, OCH ₃), ~3.10 (q, 2H, ε-CH ₂), ~1.80-1.20 (m, 6H, β,γ,δ-CH ₂), 1.44 (s, 9H, Boc-C(CH ₃)₃) |
| Optical Rotation | Polarimetry | Specific rotation value will be opposite in sign to the L-enantiomer.[10] |
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Application Notes and Protocols for Selective Deprotection of Lysine Side Chains in Peptide Synthesis. (n.d.). Benchchem.
- Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. (2012). PubMed.
- How to selectively protect the e-amino group in lysine? (2017).
- Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. (2012). Organic & Biomolecular Chemistry (RSC Publishing).
- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1999). Chemical & Pharmaceutical Bulletin.
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.
- Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. (2026). BOC Sciences Amino Acid.
- Nα-Z-Nε-Boc-D-lysine methyl ester. (n.d.). Chem-Impex.
- Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. (n.d.). PrepChem.com.
- Nα-Z-Nε-Boc-L-lysine methyl ester. (n.d.). Chem-Impex.
- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC.
- CAS 133628-28-1 (Nα-Boc-Nε-Fmoc-L-lysine methyl ester). (n.d.).
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. chemimpex.com [chemimpex.com]
Z-D-Lys(boc)-ome stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Z-D-Lys(Boc)-OMe
Introduction
Nα-Z-Nε-Boc-D-lysine methyl ester, commonly abbreviated as Z-D-Lys(Boc)-OMe, is a crucial amino acid derivative extensively utilized in peptide synthesis and the broader field of drug development.[1] Its unique bifunctional nature, with two distinct and orthogonally stable protecting groups—the Benzyloxycarbonyl (Z) group on the alpha-amine and the tert-butyloxycarbonyl (Boc) group on the epsilon-amine—makes it an invaluable building block for the synthesis of complex peptides and bioconjugates.[1][][3] The integrity of this reagent is paramount; its degradation can lead to failed syntheses, impure products, and the introduction of unintended side-products, compromising research outcomes and developmental timelines.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical stability of Z-D-Lys(Boc)-OMe. We will dissect its potential degradation pathways, elucidate the environmental factors that influence its stability, and provide field-proven protocols for its optimal storage, handling, and quality assessment.
Physicochemical Profile
A foundational understanding of the physicochemical properties of Z-D-Lys(Boc)-OMe is essential for its proper handling and application. These properties are summarized below.
| Property | Value | Reference(s) |
| Synonyms | Nα-Z-Nε-Boc-D-lysine methyl ester, Z-D-Lys(Boc)-OMe | [1] |
| CAS Number | 84559-78-4 | [1] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [1] |
| Molecular Weight | 394.47 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][4] |
| Melting Point | 63-70 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
The Chemical Stability Landscape: Potential Degradation Pathways
The stability of Z-D-Lys(Boc)-OMe is dictated by the chemical nature of its three key functional groups: the methyl ester, the Boc protecting group, and the Z protecting group. Understanding their individual susceptibilities is key to preventing degradation.
Hydrolysis of the Methyl Ester
The C-terminal methyl ester is the most labile functional group under common storage and handling conditions, primarily susceptible to hydrolysis.
-
Mechanism : This reaction involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the formation of the corresponding carboxylic acid, Z-D-Lys(Boc)-OH. This process can be catalyzed by both acid and base, though it is significantly accelerated under basic (saponification) conditions.[5][6][7] Even neutral water can cause slow hydrolysis over extended periods, especially at elevated temperatures.
-
Consequence : The presence of the free acid derivative in the starting material can interfere with subsequent coupling reactions, leading to lower yields and purification challenges.
Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group, protecting the side-chain ε-amino function, is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[][8][9]
-
Mechanism : Strong acids, such as trifluoroacetic acid (TFA), protonate the Boc group, leading to its collapse into carbon dioxide, isobutylene (a volatile gas), and the free amine.[3] Accidental exposure to acidic contaminants during storage or handling can initiate this deprotection.
-
Consequence : Premature deprotection of the ε-amino group can lead to unwanted side reactions during peptide synthesis, such as branching.
Stability of the Z Group
The Benzyloxycarbonyl (Z) group is known for its robustness. It is stable to the mildly acidic conditions that cleave the Boc group and to the basic conditions that can hydrolyze the methyl ester, providing it with excellent orthogonal stability.[9][10] Its primary method of cleavage is catalytic hydrogenolysis, a condition not typically encountered during storage.[10] Therefore, degradation via Z-group loss is not a significant concern for storage and handling.
Racemization
Racemization is the process where a D-enantiomer interconverts to its L-enantiomer, leading to a loss of stereochemical purity.
-
Mechanism : This process can occur spontaneously over time and is influenced by factors such as pH, temperature, and the presence of certain catalysts.[11][12] For amino acid derivatives, the alpha-proton can be abstracted under certain conditions, leading to a planar intermediate that can be re-protonated from either side, resulting in the L-isomer.
-
Consequence : The presence of the L-enantiomer is a critical impurity in the synthesis of stereochemically defined peptides, impacting their biological activity and structure.
Critical Factors Influencing Stability & Optimal Storage
Based on the chemical vulnerabilities detailed above, several environmental factors must be meticulously controlled.
-
Temperature : As with most chemical reactions, degradation rates are highly dependent on temperature. Lower temperatures significantly slow down the kinetics of hydrolysis and racemization.[13]
-
Moisture : Atmospheric humidity is a direct reactant for ester hydrolysis. The compound is a dry powder, and ingress of moisture is a primary cause of degradation.[14]
-
Light & Oxygen : While not the most significant factors for this specific molecule, prolonged exposure to UV light and oxygen can promote oxidative degradation and other radical-based reactions in many organic compounds.[14][15]
To ensure the long-term integrity of Z-D-Lys(Boc)-OMe, the following storage conditions are recommended.
| Condition | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C (Refrigerate) | -20°C or lower (Freeze) | Reduces the kinetic rate of all degradation pathways. Freezing minimizes molecular motion and available liquid water.[1][16][17] |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas (Argon/Nitrogen) backfill after aliquoting. | Prevents ingress of atmospheric moisture and oxygen.[17] |
| Light | Protect from light (e.g., amber vial, store in a dark place) | Protect from light | Minimizes the risk of photolytic degradation.[14][15] |
Standard Operating Procedure for Handling
Proper handling is as crucial as correct storage. The primary goal is to prevent contamination, especially with water and acidic/basic residues.
-
Equilibration : Before opening, always allow the container to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[16]
-
Inert Environment : If possible, handle the powder in a glove box or an environment with low humidity.
-
Aliquoting : For long-term projects, it is highly advisable to aliquot the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and avoids repeated temperature cycles.[14]
-
Weighing : Use clean, dry spatulas and weighing equipment. Do not return any unused material to the stock container.
-
Sealing : After use, securely seal the container, preferably with laboratory film (e.g., Parafilm®) around the cap, and return it to the appropriate storage temperature promptly.
A Self-Validating System: Protocol for Stability Assessment by RP-HPLC
To ensure trustworthiness, a self-validating system is essential. Researchers can and should verify the purity of their Z-D-Lys(Boc)-OMe reagent before use, especially if it has been stored for a long time or if synthesis results are suboptimal. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.[1]
Objective
To determine the purity of Z-D-Lys(Boc)-OMe and identify the presence of its primary hydrolytic degradation product, Z-D-Lys(Boc)-OH.
Methodology
-
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Z-D-Lys(Boc)-OMe sample.
-
-
Reagent Preparation
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Sample Diluent : 50:50 Acetonitrile/Water.
-
Sample Preparation : Accurately weigh ~1 mg of Z-D-Lys(Boc)-OMe and dissolve it in 1.0 mL of Sample Diluent to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm (for the Z-group chromophore).
-
Column Temperature : 30°C.
-
Gradient Program :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 22.0 10 90 22.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis and Interpretation
-
The main peak corresponding to Z-D-Lys(Boc)-OMe should be well-resolved.
-
The primary degradation product, Z-D-Lys(Boc)-OH, being more polar due to the free carboxylic acid, will have a shorter retention time than the parent ester.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method). A purity of ≥98% is generally expected for high-quality material.[1]
-
Conclusion
The chemical integrity of Z-D-Lys(Boc)-OMe is fundamental to its successful application in research and development. Its stability is primarily threatened by the hydrolysis of the methyl ester and, to a lesser extent, the acid-catalyzed cleavage of the Boc group and potential racemization. These degradation pathways are effectively mitigated by strict adherence to proper storage and handling protocols. The core principles are the exclusion of moisture and the maintenance of low temperatures (-20°C for long-term storage). By implementing these procedures and utilizing analytical methods like HPLC to verify purity, researchers can ensure the reliability of this critical reagent, thereby safeguarding the integrity and success of their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS for Boc-Lys(Boc)-ONp. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Cossy, J., & de Fátima, Â. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 38-43. Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General chemical principle, direct URL not applicable).
-
Jones, J. H., & Jones, B. J. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. PLoS ONE, 9(3), e92101. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16306-16333. Retrieved from [Link]
-
Hübener, J., et al. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 55(11), 934-938. Retrieved from [Link]
-
Single Use Support. (2024). Protein stability – all you need to know. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for Boc-Lys-OSu. Retrieved from [Link]
-
Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457–3479. Retrieved from [Link]
-
Remelli, M., et al. (2024). Dietary D-Amino Acids as Context-Dependent Contronymic Molecules in Health and Oxidative Stress. Antioxidants, 13(3), 323. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2002). Amino Acid Analysis. Retrieved from [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. Retrieved from [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(1), 89-98. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from [Link]
-
Deng, G., & Jacobsen, E. N. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(20), 3513–3516. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) Z-D-Lys(Boc)-Phe-D-Lys(Boc)-Phe-Gly-OMe. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental factors that determine amino acid stabilities at a position. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Lys(Z)-OMe. PubChem Compound Database. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Kim, J., et al. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 17(1), 26–31. Retrieved from [Link]
-
Peptide Sciences. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]
-
Peptide Shop UK. (n.d.). How to Store Peptides: Complete Storage & Stability Guide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Z- D -Lys(Boc)-OH = 98.0 TLC 66845-42-9 [sigmaaldrich.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry, nutrition, and microbiology of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 14. bluewellpeptides.com [bluewellpeptides.com]
- 15. peptideshopuk.co.uk [peptideshopuk.co.uk]
- 16. peptide.com [peptide.com]
- 17. jpt.com [jpt.com]
The Architect’s Guide to Orthogonal Protection in Peptide Chemistry
Part 1: The Strategic Imperative of Orthogonality
In the realm of modern peptide therapeutics—spanning cyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—the linear assembly of amino acids is merely the prologue. The true complexity lies in the selective manipulation of functional groups.
Orthogonal protection is not simply about preventing side reactions; it is the architectural logic that allows a chemist to modify a specific site (e.g., a lysine epsilon-amine) while leaving all other reactive groups (N-terminus, other side chains) completely inert.
A set of protecting groups is defined as orthogonal if each group can be removed under a specific set of chemical conditions without affecting the stability of the others. This guide moves beyond the standard Fmoc/tBu binary, exploring the "Third and Fourth Dimensions" of orthogonality required for complex molecular engineering.
Part 2: The Dimensions of Protection
The 2D Foundation: Fmoc vs. Boc
Most solid-phase peptide synthesis (SPPS) operates on a two-dimensional plane:
-
Temporary Protection (Dimension 1): The N-terminal group (Fmoc or Boc) removed after every coupling.
-
Permanent Protection (Dimension 2): Side-chain groups (tBu, Trt, Pbf, or Bzl) removed only after the final cleavage from the resin.
| Feature | Fmoc Strategy | Boc Strategy |
| N-Terminus Removal | Basic (20% Piperidine/DMF) | Acidic (50% TFA/DCM) |
| Side-Chain Removal | Acidic (95% TFA + Scavengers) | Strong Acid (HF or TFMSA) |
| Orthogonality | Base vs. Acid | Acid (Moderate) vs. Acid (Strong) |
| Primary Use Case | Standard SPPS, acid-sensitive peptides | Aggregation-prone sequences, base-sensitive analogs |
The 3rd and 4th Dimensions: Hyper-Orthogonality
For cyclization or site-specific labeling, we introduce groups stable to both Fmoc and TFA removal conditions.
1. Alloc (Allyloxycarbonyl)[1]
-
Cleavage Mechanism: Palladium(0)-catalyzed allyl transfer.[1]
-
Orthogonality: Stable to Piperidine (Base) and TFA (Acid).[2]
-
Primary Utility: Protection of Lysine (Lys) or Ornithine (Orn) side chains for on-resin cyclization.
2. Dde and ivDde
-
Cleavage Mechanism: Nucleophilic displacement by Hydrazine.
-
Orthogonality: Stable to Piperidine (mostly) and TFA.
-
Primary Utility: Orthogonal masking of amines.
-
Critical Nuance: While Dde is stable to 20% piperidine during short treatments, it can migrate or cleave during long syntheses. ivDde (isovaleryl analog) is sterically hindered and significantly more stable to piperidine, making it the superior choice for long sequences.
3. Mtt (4-methyltrityl) and Mmt (4-methoxytrityl)
-
Cleavage Mechanism: Mild Acid (1% TFA).
-
Orthogonality: Cleaved by dilute acid while leaving tBu/Boc groups intact (which require >50% TFA).
-
Primary Utility: Exposing amines for modification without cleaving the peptide from the resin (if using a linker stable to 1% TFA, like Rink Amide or Wang).
Part 3: Visualizing the Orthogonal Landscape
The following diagram illustrates the non-overlapping cleavage conditions that define true orthogonality.
Caption: The Orthogonal Landscape. Note that while Dde is stable to Piperidine, Hydrazine will remove Fmoc, requiring strategic sequencing of deprotection steps.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. Always perform a small-scale test cleavage followed by LC-MS analysis before committing the entire resin batch.
Protocol A: Alloc Deprotection (Palladium Method)
Objective: Selective removal of Lys(Alloc) on solid phase. Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[1]
-
Scavenger: Phenylsilane (PhSiH3).[1] Note: Phenylsilane is superior to morpholine as it is non-nucleophilic and drives the reaction to completion efficiently.
-
Solvent: Dry DCM (Dichloromethane).[1]
Workflow:
-
Preparation: Wash resin 3x with dry DCM. Ensure the resin is swollen.[1][2][3]
-
Cocktail Prep: Dissolve Pd(PPh3)4 (0.1 – 0.2 equiv) and Phenylsilane (10 – 20 equiv) in dry DCM. Argon bubbling is recommended but not strictly necessary if used immediately.
-
Reaction: Add solution to resin. Shake under inert atmosphere (nitrogen/argon) for 30 minutes.
-
Why Inert? Pd(0) is air-sensitive.[4] Oxidation leads to Pd black precipitation and reaction failure.
-
-
Repetition: Drain and repeat Step 3 with fresh reagents for another 30 minutes.
-
Wash: Wash resin extensively:
-
Validation: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine). Positive result (Blue/Green beads) indicates successful deprotection.
Protocol B: Dde/ivDde Deprotection (Hydrazine Method)
Objective: Selective removal of Lys(Dde) for side-chain modification. Reagents:
-
Hydrazine Monohydrate (2-4% v/v) in DMF.[7]
Workflow:
-
Preparation: Wash resin 3x with DMF.[6]
-
Reaction: Treat resin with 2% Hydrazine/DMF for 3 minutes. Drain.
-
Repetition: Treat again with 2% Hydrazine/DMF for 10-15 minutes.
-
Why Short Bursts? The byproduct (indazole derivative) can be reactive. Flow washing or multiple short treatments prevent side reactions.
-
-
Monitoring: Monitor UV absorbance of the filtrate at 290 nm (absorption max of the dibenzofulvene-like byproduct) if possible, or simply wash thoroughly.
-
Validation: Kaiser test.
Critical Warning: Hydrazine removes Fmoc groups.
-
Scenario: If you are modifying a side chain before finishing the peptide backbone, the N-terminus must be protected with Boc (which is stable to hydrazine) or the N-terminal Fmoc will be lost, leading to double coupling in the next step.
Protocol C: Mtt Removal (Mild Acid)
Objective: Selective exposure of amine in the presence of tBu/Boc. Reagents:
-
HFIP (Hexafluoroisopropanol) / DCM (1:4) OR 1% TFA / DCM.
-
Scavenger: TIS (Triisopropylsilane) or MeOH.
Workflow:
-
Preparation: Wash resin 3x with DCM.
-
Reaction: Treat resin with 1% TFA/DCM + 5% TIS for 2 minutes.
-
Why TIS? The trityl cation released is highly electrophilic and will re-attach to the amine (retritylation) or alkylate Tryptophan/Cysteine residues if not quenched immediately.
-
-
Filtration: Drain directly into a flask containing 10% Pyridine/MeOH to neutralize the acid immediately (if you plan to recover the trityl group or analyze the filtrate).
-
Repetition: Repeat 5-10 times until the yellow color (trityl cation) no longer appears in the filtrate.
-
Wash: Wash with DCM (3x), then DMF (3x) containing 1% DIEA to neutralize the resin.
Part 5: Strategic Workflow & Decision Making
Choosing the right orthogonal pair depends on the final goal.
Scenario 1: Head-to-Tail Cyclization
-
Requirement: The C-terminus and N-terminus must be exposed while side chains remain protected.
-
Strategy:
-
Use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the C-terminus (attached via side chain to resin) or use a backbone amide linker (BAL).
-
Synthesize linear peptide.[8]
-
Remove N-terminal Fmoc.
-
Remove C-terminal Alloc (Pd0).
-
Cyclize on-resin (PyBOP/DIEA).
-
Final Cleavage (TFA).
-
Scenario 2: Antibody-Drug Conjugate (ADC) Linker Synthesis
-
Requirement: Introduce a cytotoxic payload on a specific Lysine.
-
Strategy:
-
Incorporate Fmoc-Lys(ivDde)-OH at the conjugation site.
-
Complete peptide assembly (Final N-terminus can be Fmoc or Acetylated).[9]
-
Remove ivDde (Hydrazine). Note: If N-term is Fmoc, it will also be removed. If N-term is Acetyl, it is stable.
-
Couple Payload to Lysine epsilon-amine.
-
Final Cleavage.
-
Workflow Visualization: Site-Specific Modification
Caption: Standard workflow for modifying a Lysine side chain using Alloc protection.
Part 6: Troubleshooting & Scientific Integrity
Aspartimide Formation[10]
-
The Problem: When Fmoc removal (base) occurs adjacent to an Aspartic Acid ester (Asp(OtBu)), the nitrogen of the amide bond can attack the ester, forming a cyclic imide (Aspartimide). This opens to form a mixture of alpha and beta-peptides.
-
The Cause: Catalyzed by strong bases or repetitive exposure to piperidine. DBU (often used for difficult deprotections) drastically increases this risk.
-
The Solution:
-
Use 0.1 M HOBt in the piperidine deprotection solution (acidic additive suppresses the ring closure).
-
Use sterically bulky protecting groups on Asp (e.g., Asp(OMpe) ) instead of Asp(OtBu).
-
Diketopiperazine (DKP) Formation
-
The Problem: During the deprotection of the second amino acid in a sequence (dipeptide stage), the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
-
Risk Factors: Proline or Glycine at the C-terminus; Trityl chloride resins.
-
The Solution: Use 2-Chlorotrityl chloride (2-CTC) resin with bulky substitution, or perform the coupling of the second amino acid very rapidly/efficiently.
Incomplete Alloc Removal
-
The Problem: The reaction turns black, and coupling fails.
-
The Cause: "Pd Black" precipitation due to oxidation or insufficient scavenger.
-
The Solution: Ensure fresh Phenylsilane is used. Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF after the reaction to remove Pd coordination complexes.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[10][11][12] Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455–2504.[11] [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide . Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Alloc chemistry in solid-phase peptide synthesis: synthetic applications . Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]
-
Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis.[4][13] Application to the synthesis of cyclic peptides . Tetrahedron Letters, 38(41), 7275-7278. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Z-D-Lys(boc)-ome for beginners in peptide synthesis
Mastering Z-D-Lys(Boc)-OMe: A Definitive Guide to Orthogonal Protection and Chemoselectivity in Peptide Synthesis
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when research teams attempt to construct complex, branched, or modified peptides. Lysine, with its dual amino functionality (the α-amine and ε-amine), presents a classic chemoselectivity challenge[]. When you introduce the requirement for a D-amino acid to enhance proteolytic stability in biological systems, the complexity multiplies.
Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) is a masterclass in orthogonal design[2]. It is a fully protected D-lysine derivative where every reactive node is masked by a different chemical lock, allowing for independent, sequential deprotection without disturbing the others[]. This whitepaper deconstructs the logic, mechanisms, and self-validating protocols required to utilize this building block effectively.
Structural Anatomy and Physicochemical Profile
To manipulate a molecule with precision, you must first understand its baseline parameters. Z-D-Lys(Boc)-OMe is composed of a D-lysine core flanked by three distinct protecting groups, each responding to a completely different chemical trigger[2][3].
Table 1: Physicochemical Properties of Z-D-Lys(Boc)-OMe
| Property | Value | Rationale / Implication |
| CAS Number | 84559-78-4 | Unique identifier specifically for the D-enantiomer[2]. |
| Formula | C20H30N2O6 | Confirms the presence of Z, Boc, and OMe groups[2]. |
| Molecular Weight | 394.46 g/mol | Essential for precise stoichiometric calculations[2]. |
| Melting Point | 61-62 °C | Indicates a low-melting solid; must be stored at ≤ 4°C to prevent degradation[4]. |
The Logic of Orthogonality (Mechanistic Causality)
Orthogonality in peptide synthesis dictates that a specific protecting group can be removed under conditions that leave all other protecting groups completely intact[5].
-
α-Amine (Z / Cbz group): The Benzyloxycarbonyl (Z) group is stable to mild acids and bases. It is cleaved via catalytic hydrogenolysis (H2, Pd/C), which reduces the benzyl-oxygen bond, releasing toluene and CO2[5].
-
ε-Amine (Boc group): The tert-Butyloxycarbonyl (Boc) group is highly acid-labile[]. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate, leading to the expulsion of a tert-butyl cation and CO2. The Z group and OMe ester are entirely blind to this mild acid[6].
-
α-Carboxyl (OMe group): The methyl ester is base-labile. It is removed via saponification using Lithium Hydroxide (LiOH). We prefer LiOH over NaOH because the lithium ion's strong coordination to the carbonyl oxygen accelerates hydrolysis, allowing for milder conditions that prevent base-catalyzed racemization at the α-carbon.
Table 2: Orthogonal Deprotection Matrix
| Target Group | Cleavage Reagent | Mechanism | Byproducts |
| Boc (ε-NH2) | 50% TFA in DCM | Acid-catalyzed elimination | Isobutylene, CO2 |
| Z (α-NH2) | H2, Pd/C in MeOH | Catalytic hydrogenolysis | Toluene, CO2 |
| OMe (α-COOH) | LiOH in THF/H2O | Nucleophilic acyl substitution | Methanol |
Workflow Visualization
Orthogonal deprotection pathways for Z-D-Lys(Boc)-OMe yielding specific reactive termini.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in validation. The following procedures are designed not just to execute the reaction, but to analytically prove the transformation occurred without side reactions.
Protocol A: Selective ε-Amine Unmasking (Boc Deprotection)
Objective: Generate Z-D-Lys-OMe for side-chain conjugation (e.g., attaching a lipid, PEG chain, or fluorophore)[].
-
Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 5 mL of anhydrous Dichloromethane (DCM).
-
Cleavage: Add 5 mL of Trifluoroacetic Acid (TFA) and 0.2 mL of Triisopropylsilane (TIPS).
-
Causality Note: TIPS acts as a carbocation scavenger. Without it, the highly reactive tert-butyl cation generated during Boc cleavage could alkylate the electron-rich aromatic ring of the Z-group[][6].
-
-
Reaction: Stir at room temperature for 30 minutes.
-
Validation (In-Process): Spot on a TLC plate (Eluent: 9:1 DCM:MeOH). The starting material is UV-active and Ninhydrin-negative. The product will be UV-active and Ninhydrin-positive (turns purple upon heating), confirming the successful unmasking of the primary amine.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically. Precipitate in cold diethyl ether to yield the TFA salt of Z-D-Lys-OMe.
Protocol B: Selective α-Carboxyl Unmasking (OMe Hydrolysis)
Objective: Generate Z-D-Lys(Boc)-OH for standard C-to-N directional peptide coupling.
-
Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 8 mL of Tetrahydrofuran (THF).
-
Hydrolysis: Cool to 0 °C in an ice bath. Add a solution of 1.2 mmol Lithium Hydroxide (LiOH·H2O) dissolved in 2 mL of distilled water.
-
Causality Note: Operating strictly at 0 °C suppresses any potential enolization and subsequent racemization of the D-chiral center.
-
-
Reaction: Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Validation (In-Process): Monitor by LC-MS. Validate the disappearance of the m/z 395[M+H]+ peak and the appearance of the m/z 381 [M+H]+ peak.
-
Workup: Acidify the mixture to pH 3 using 1M HCl.
-
Causality Note: Acidification protonates the carboxylate, neutralizing its charge and driving it into the organic phase. Extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate to yield Z-D-Lys(Boc)-OH.
-
Protocol C: Selective α-Amine Unmasking (Z Hydrogenolysis)
Objective: Generate H-D-Lys(Boc)-OMe for N-terminal extension[5].
-
Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 10 mL of Methanol.
-
Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~40 mg) under an inert argon atmosphere.
-
Causality Note: Dry Pd/C can ignite methanol vapors upon contact. Always flush the flask with argon before addition to displace oxygen.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4 hours.
-
Validation (In-Process): TLC (Eluent: 1:1 Hexane:EtOAc). The product will lose its UV activity (as the aromatic Z group is cleaved) but will become Ninhydrin-positive.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.
-
Causality Note: Never let the Celite pad run dry while filtering, as the concentrated, active catalyst can spontaneously ignite in air. Concentrate the filtrate to yield H-D-Lys(Boc)-OMe.
-
Strategic Applications in Drug Development
Why invest the effort into utilizing Z-D-Lys(Boc)-OMe?
-
Proteolytic Resistance: The D-stereocenter is invisible to endogenous human proteases. Incorporating D-Lysine dramatically increases the plasma half-life of the resulting peptide drug, a critical factor in modern therapeutics.
-
Branching Architecture: By selectively deprotecting the ε-amine, researchers can synthesize dendrimers, attach PEG chains to improve pharmacokinetics, or conjugate cytotoxic payloads for Antibody-Drug Conjugates (ADCs)[].
Z-D-Lys(Boc)-OMe is not just a reagent; it is a programmable node in chemical synthesis. By understanding the mechanistic vulnerabilities of the Z, Boc, and OMe groups, synthetic chemists can orchestrate highly complex molecular architectures with absolute chemoselectivity.
References
1.[2] Z-D-LYS(BOC)-OME | 84559-78-4 - ChemicalBook , ChemicalBook, 2.[4] Z-D-LYS(BOC)-OME CAS#: 84559-78-4 - ChemicalBook , ChemicalBook, 3.[3] CAS 84559-78-4 | Sigma-Aldrich , Sigma-Aldrich, 4.[6] OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis - Benchchem , Benchchem, 5.[] Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis , BOC Sciences, 6.[5] 2 Protection of Functional Groups , Thieme-Connect,
Sources
Technical Guide: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis
Topic: Commercial Suppliers and Technical Application of Z-D-Lys(Boc)-OMe Content Type: Technical Procurement & Application Guide Audience: Pharmaceutical Researchers, Peptide Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]
Executive Summary
Z-D-Lys(Boc)-OMe (Methyl N-alpha-benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysinate) is a highly specialized, fully protected amino acid derivative.[1] Its primary value lies in its orthogonal protection scheme , which allows for precise, regioselective manipulation of the lysine residue in complex peptidomimetic synthesis.[1]
Unlike standard Fmoc-protected building blocks used in solid-phase peptide synthesis (SPPS), this derivative is predominantly utilized in solution-phase synthesis and the design of enzyme inhibitors where the D-configuration confers resistance to proteolysis.[1] This guide outlines the commercial landscape, technical specifications, and validated workflows for this critical intermediate.[1]
Technical Specifications & Identity
Before procurement, verification of the stereochemistry and protection pattern is non-negotiable.[1] The "D" configuration is the cost-driver and the critical quality attribute (CQA).[1]
Chemical Profile
| Attribute | Specification |
| Chemical Name | N |
| CAS Number | 84559-78-4 |
| Molecular Formula | |
| Molecular Weight | 394.47 g/mol |
| Chirality | D-Isomer (Dextrorotatory in MeOH) |
| Appearance | White to off-white crystalline powder |
Physical Properties (QC Benchmarks)
-
Optical Rotation:
(c=1.0, Methanol)[1][2] -
Solubility: Soluble in MeOH, DCM, EtOAc; Insoluble in water.[1]
Structural Visualization
The following diagram illustrates the protection logic. The Z group protects the
Figure 1: Protection Architecture of Z-D-Lys(Boc)-OMe. Note the orthogonality: Z is removed by hydrogenation, Boc by acid, and OMe by saponification.
Supply Chain Landscape
Procurement of D-amino acid derivatives requires vigilance against stereochemical impurities (L-isomer contamination).[1]
Tier 1: Verified Commercial Suppliers
These suppliers provide Certificates of Analysis (CoA) with chiral HPLC data.[1]
| Supplier | Catalog / Ref | Purity | Pack Sizes | Notes |
| Chem-Impex Int'l | 03632 | 1g, 5g, 25g | Primary Recommendation. US-based.[1] High reliability for D-amino acids.[1] | |
| Bachem | Inquire | Bulk | Often custom synthesis.[1][3] Excellent for GMP requirements. | |
| Iris Biotech | Inquire | Custom | German supplier, strong in specialized derivatives.[1] |
Tier 2: Bulk & Aggregators
Useful for scale-up (>100g), but requires rigorous internal QC.[1]
-
ChemicalBook / GuideChem: Lists multiple Asian manufacturers.[1] Risk:[1][4] High variance in optical purity.[1] Always request a pre-shipment sample for chiral analysis.[1]
⚠️ Procurement Warning: Common Pitfalls
-
Stereochemistry Error: Do not confuse with Z-L-Lys(Boc)-OMe (CAS 2389-48-2 for H-Lys(Boc)-OMe precursor).[1] The L-isomer is significantly cheaper but will ruin peptidomimetic activity.[1]
-
Regioisomer Error: Ensure you are not buying Boc-D-Lys(Z)-OMe . The reversal of protecting groups changes the deprotection order entirely.[1]
-
Salt Form: Ensure the product is the free base or specify if a salt (e.g., HCl) is acceptable, though the fully protected form is usually a free base solid.[1]
Application Workflow: Orthogonal Deprotection
The utility of Z-D-Lys(Boc)-OMe is its ability to be selectively deprotected at any of its three termini.[1] This allows it to serve as a "branching point" or a C-terminal cap in convergent synthesis.[1]
Validated Deprotection Protocols
A. Selective Removal of Z-Group (Exposing
-Amine)[1]
-
Reagent:
(1 atm) / 10% Pd-C catalyst. -
Solvent: Methanol or Ethanol.[1]
-
Mechanism: Hydrogenolysis.[1]
-
Outcome: Yields H-D-Lys(Boc)-OMe . The Boc and OMe groups remain intact.[1]
-
Application: Use this when extending the peptide chain from the N-terminus.[1]
B. Selective Removal of Boc-Group (Exposing Side Chain)[1]
-
Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[1]
-
Conditions: 0°C to Room Temp, 30-60 mins.
-
Mechanism: Acidolysis.[1]
-
Outcome: Yields Z-D-Lys-OMe . The Z and OMe groups remain intact.[1]
-
Application: Use this to attach fluorophores, drugs, or other peptides to the lysine side chain.[1]
C. Selective Removal of Methyl Ester (Exposing C-Terminus)[1]
-
Reagent: LiOH (Lithium Hydroxide) or NaOH (1N).[1]
-
Solvent: THF/Water or MeOH/Water (1:1).[1]
-
Mechanism: Saponification.[1]
-
Outcome: Yields Z-D-Lys(Boc)-OH .
-
Application: Use this to convert the ester into a free acid for coupling to the next amino acid's amine.[1]
Logical Workflow Diagram
Figure 2: Orthogonal deprotection pathways. The choice of reagent dictates which functional group is exposed for reaction.[1]
Quality Control & Storage
To ensure "Scientific Integrity," every batch must be validated upon receipt.[1]
-
Identity Verification (NMR):
-
Chiral Purity:
-
Storage:
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection conditions cited in Section 4).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of orthogonal protection strategies).
Sources
Methodological & Application
Z-D-Lys(boc)-ome solid-phase peptide synthesis protocol
An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing Z-D-Lys(Boc)-OH
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic incorporation of Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine (Z-D-Lys(Boc)-OH) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The document elucidates the core principles of orthogonal protection offered by the Z/Boc protecting group pair, details step-by-step experimental protocols, and presents field-proven insights to mitigate common side reactions and optimize synthetic outcomes. By explaining the causality behind experimental choices and grounding the methodology in authoritative references, this guide serves as a practical and scientifically robust resource for the synthesis of complex peptides.
Introduction: The Strategic Value of Z-D-Lys(Boc)-OH in Peptide Synthesis
In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired product with high purity and yield.[][2] This control is exerted through the use of protecting groups, which temporarily mask the reactive α-amino and side-chain functionalities of amino acids.[] Nα-Z-Nε-Boc-D-lysine is a uniquely protected amino acid derivative that offers significant strategic advantages, primarily through the principle of orthogonal protection .[2][3]
Orthogonality in this context refers to the ability to selectively remove one class of protecting group under a specific set of chemical conditions without affecting another.[3][4] The Z-D-Lys(Boc)-OH building block features two distinct acid-labile protecting groups with different removal kinetics:
-
Nα-Benzyloxycarbonyl (Z or Cbz): The Z-group is stable to the moderate acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions for Fmoc-group removal (e.g., piperidine).[5][6] Its cleavage requires more stringent methods, such as catalytic hydrogenolysis (H₂/Pd/C) or strong acids like HBr in acetic acid.[5]
-
Nε-tert-butyloxycarbonyl (Boc): The Boc group is highly sensitive to moderately strong acids and is readily cleaved by trifluoroacetic acid (TFA).[4][7]
This differential stability allows for precise, site-specific manipulations of the growing peptide chain, making Z-D-Lys(Boc)-OH an invaluable tool for synthesizing peptides with complex architectures, such as cyclic peptides, or for applications requiring a stable N-terminal protecting group throughout the synthesis.[8][]
A Note on Nomenclature: The user topic specified Z-D-Lys(boc)-ome , which denotes a methyl ester. While methyl esters are used in solution-phase synthesis, the standard building block for direct incorporation into Solid-Phase Peptide Synthesis (SPPS) is the carboxylic acid, Z-D-Lys(Boc)-OH . This guide will focus on the application of the carboxylic acid derivative as it is appropriate for the SPPS workflow.
Core Principles of the Boc/Bzl Protection Strategy
The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl-based) protection strategy, a robust and well-established methodology in SPPS.[10] In this scheme, the temporary Nα-protecting group for the subsequent amino acids in the chain is Boc, which is removed at each cycle using TFA.[4] The "permanent" side-chain protecting groups (like the Boc on the lysine side chain) and the benzyl-based Z-group are designed to be stable to these repetitive TFA treatments but are removed during the final cleavage step.[7][11]
The general SPPS cycle involves the sequential repetition of deprotection, washing, coupling, and washing steps to elongate the peptide chain while it is anchored to an insoluble resin support.[10][12] This solid-phase approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[13]
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the incorporation of Z-D-Lys(Boc)-OH as the C-terminal amino acid onto a 2-chlorotrityl chloride resin, followed by peptide elongation using a standard Boc-SPPS workflow.
Materials and Reagents
| Reagent/Material | Grade | Key Considerations |
| Z-D-Lys(Boc)-OH | Synthesis Grade (≥99.0%) | Store in a cool, dry place. |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, 1.0-1.6 mmol/g | Ideal for protecting the C-terminal acid from racemization.[14] |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Must be dry to prevent hydrolysis of reagents. |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Ensure it is amine-free to avoid premature Fmoc deprotection if used in other contexts.[14] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Use a high-quality grade to avoid side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade (≥99.0%) | Highly corrosive; handle with extreme care in a fume hood. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | A common and highly efficient coupling reagent.[15] |
| Boc-Protected Amino Acids | Synthesis Grade | For subsequent chain elongation. |
| Cleavage Cocktail (TFA/TIS/H₂O) | - | Scavengers are critical to prevent side reactions.[7][14] |
Protocol 1: Loading of Z-D-Lys(Boc)-OH onto 2-Chlorotrityl Resin
This procedure covalently links the first amino acid to the solid support.
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq.) in a suitable reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[14]
-
Preparation of Amino Acid Solution: In a separate flask, dissolve Z-D-Lys(Boc)-OH (1.5 eq. relative to resin loading capacity) in anhydrous DCM. Add DIPEA (3.0 eq.) to the solution and mix gently.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion by taking a small sample of the resin and performing a test cleavage.
-
Capping Unreacted Sites: To prevent the formation of deletion sequences, any unreacted chlorotrityl sites must be capped. Drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin thoroughly in the following sequence: DCM (3x), DMF (3x), DCM (3x). Dry the resin under a high vacuum for several hours. The loaded resin is now ready for peptide elongation.
Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
-
Nα-Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Perform a pre-wash by adding a solution of 25-50% TFA in DCM. Agitate for 1-2 minutes and drain.[7]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to completely remove the Boc group.[16]
-
Drain the TFA solution and wash the resin sequentially with DCM (3x) and Isopropanol (IPA) (2x).[16]
-
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIPEA in DMF (2x for 2 minutes each).[7]
-
Wash the resin with DMF (3x) to remove the excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in a minimal amount of DMF.[5]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
After the coupling period, perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction.[6]
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated ("double coupling").[6][17]
-
Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Workflow for Boc-SPPS Cycle
Caption: Boc-SPPS cycle for peptide chain elongation.
Protocol 3: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups (including the Lys(Boc) group). The N-terminal Z-group will remain intact under these conditions.[6]
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a vacuum.
-
Cleavage Reaction:
-
Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective for many peptides: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) is often sufficient to scavenge carbocations generated from the Boc group cleavage.[14]
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the filtrate volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The Nα-Z-protected peptide can then be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Optional Protocol 4: N-Terminal Z-Group Deprotection
If the final product requires a free N-terminus, the Z-group can be removed post-cleavage and purification.
-
Catalytic Hydrogenolysis:
-
Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Add Palladium on carbon (Pd/C) catalyst (10% by weight of the peptide).
-
Safety Note: This procedure must be performed in a well-ventilated fume hood away from ignition sources as hydrogen gas is highly flammable.[5]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., via a balloon).
-
Stir the mixture vigorously at room temperature for 2-24 hours.
-
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Remove the solvent under reduced pressure to yield the final, fully deprotected peptide.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; peptide aggregation; inefficient activation. | Extend coupling time or perform a double coupling.[6][17] Use a more powerful coupling reagent like HATU or COMU, especially for difficult sequences.[15][18] |
| Low Cleavage Yield | Inefficient cleavage cocktail; insufficient reaction time. | Ensure the correct cleavage cocktail is used for the resin and protecting groups. Increase cleavage time or perform a second cleavage. |
| Side Product Formation | Incomplete deprotection leading to deletion sequences; side-chain acylation if protection is compromised.[7] | Ensure deprotection times are adequate (20-30 min). Use high-quality, orthogonally protected amino acids.[7] |
| Racemization | Over-activation of the carboxylic acid, especially with strong bases. | Avoid strong, non-hindered bases during coupling. Pre-activation time should be minimized. Systems like DIC/Oxyma Pure can reduce racemization risk.[][18] |
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. osti.gov [osti.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. biotage.com [biotage.com]
- 18. bachem.com [bachem.com]
solution-phase peptide synthesis using Z-D-Lys(boc)-ome
Application Note: High-Efficiency Solution-Phase Peptide Synthesis Using Z-D-Lys(Boc)-OMe
Strategic Overview & Rationale
Z-D-Lys(Boc)-OMe (Methyl
Unlike standard L-amino acids, the incorporation of the D-isomer confers significant enzymatic stability to the final peptide, extending in vivo half-life—a critical attribute for therapeutic development. This guide details the Solution-Phase Synthesis (SPS) handling of this molecule. Unlike Solid-Phase Peptide Synthesis (SPPS), SPS allows for the isolation, characterization, and purification of intermediates, making it the preferred method for scaling up short-to-medium chain peptides (2–10 residues).
The Orthogonal Protection Strategy: This molecule utilizes a "Three-Dimensional" orthogonality:
-
-Amine (Z/Cbz): Removed by catalytic hydrogenolysis (
). Stable to acid and mild base. - -Amine (Boc): Removed by strong acid (TFA/HCl). Stable to hydrogenolysis and base.
-
C-Terminus (OMe): Removed by saponification (LiOH). Stable to acid and hydrogenolysis.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Z-D-Lys(Boc)-OMe |
| CAS Number | 84559-78-4 |
| Molecular Weight | 394.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in MeOH, EtOH, DMF, DCM, EtOAc |
| Melting Point | 63–70 °C |
| Storage | 2–8 °C (Desiccated) |
Strategic Protection Map (Visualization)
The following diagram illustrates the orthogonal deprotection pathways, guiding the chemist on which reagent triggers which cleavage without affecting the other groups.
Figure 1: Orthogonal deprotection vectors for Z-D-Lys(Boc)-OMe. Each arm represents a distinct chemical trigger.
Detailed Experimental Protocols
Protocol A: C-Terminal Activation (Saponification)
Objective: Convert the methyl ester (OMe) to a carboxylic acid (OH) to allow coupling to the next amino acid amine.
Expert Insight:
Racemization of D-amino acids is a critical risk during base-mediated hydrolysis. We utilize Lithium Hydroxide (LiOH) rather than NaOH or KOH. The lithium cation (
Reagents:
-
Z-D-Lys(Boc)-OMe (1.0 eq)
-
LiOH
H O (1.5 – 2.0 eq) -
Solvent: THF/Water (3:1 v/v) or MeOH/Water
-
1M HCl or KHSO
solution
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (2.53 mmol) of Z-D-Lys(Boc)-OMe in 15 mL of THF. Cool the solution to 0 °C in an ice bath.
-
Saponification: Dissolve LiOH
H O (160 mg, 3.8 mmol) in 5 mL of water. Add this dropwise to the peptide solution. -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: CHCl
/MeOH 9:1). The ester spot ( ) should disappear, replaced by a baseline acid spot. -
Workup (Critical):
-
Evaporate THF under reduced pressure (keep bath
°C). -
Dilute the remaining aqueous residue with 10 mL water.
-
Wash with diethyl ether (
mL) to remove unreacted ester or non-polar impurities. Discard organic layer. -
Acidification: Cool aqueous layer to 0 °C. Carefully acidify to pH 2–3 using 1M KHSO
or 1M HCl. Note: Z-D-Lys(Boc)-OH typically precipitates as a white solid or oil.
-
-
Extraction: Extract the cloudy acidic mixture with Ethyl Acetate (EtOAc) (
mL). -
Drying: Wash combined EtOAc layers with Brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Protocol B: N-Terminal Deprotection (Hydrogenolysis)
Objective: Remove the Z (Cbz) group to expose the
Expert Insight: The Boc group is stable to catalytic hydrogenation. However, safety is paramount . Dry Pd/C catalysts are pyrophoric. Always wet the catalyst with an inert solvent (toluene or water) or add it under an argon blanket before adding the flammable reaction solvent (MeOH).
Reagents:
-
Z-D-Lys(Boc)-OMe[1]
-
10% Pd/C (10 wt% loading)
-
Methanol (MeOH)
-
Hydrogen gas (
balloon)
Step-by-Step:
-
Setup: In a round-bottom flask, place Z-D-Lys(Boc)-OMe (1.0 g). Dissolve in 20 mL degassed MeOH.
-
Catalyst Addition: Under a stream of Nitrogen/Argon, carefully add 100 mg of 10% Pd/C.
-
Hydrogenation: Purge the flask with
(vacuum/fill cycle ) using a balloon. Stir vigorously at RT for 2–4 hours. -
Monitoring: TLC should show the disappearance of the UV-active starting material (Z group absorbs UV). The product H-D-Lys(Boc)-OMe is not UV active (visualize with Ninhydrin stain—turns purple/orange).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely in air.
-
Isolation: Concentrate the filtrate to yield H-D-Lys(Boc)-OMe as a viscous oil or solid. Use immediately for coupling to avoid diketopiperazine formation (though less likely with Lys side chain protection).
Protocol C: Solution Phase Coupling (Fragment Assembly)
Objective: Coupling the free acid (from Protocol A) to an amine component (e.g., H-Ala-OBzl).
Expert Insight: To prevent racemization of the D-Lysine during activation, we employ EDC/HOBt . HOBt acts as an auxiliary nucleophile, forming an active ester that is reactive toward amines but less prone to oxazolone formation (the primary pathway for racemization) than the O-acylisourea formed by carbodiimide alone.
Workflow Diagram:
Figure 2: Standard Solution Phase Coupling Workflow utilizing Acid/Base extraction for purification.
Step-by-Step:
-
Dissolution: Dissolve Z-D-Lys(Boc)-OH (1.0 eq) and the Amine Component (1.1 eq) in DCM or DMF.
-
Activation: Add HOBt (1.2 eq). Cool to 0 °C.
-
Coupling: Add EDC
HCl (1.2 eq) and DIPEA (2.0 eq). -
Reaction: Stir at 0 °C for 1 hour, then RT overnight.
-
Extraction (The "Wash"): Dilute with excess EtOAc.
-
Wash
with 1M KHSO (Removes unreacted amine). -
Wash
with Sat. NaHCO (Removes unreacted acid and HOBt). -
Wash
with Brine.
-
-
Result: Evaporation yields the protected dipeptide, often sufficiently pure (>95%) for the next step without chromatography.
Troubleshooting & Critical Quality Attributes
| Issue | Probable Cause | Corrective Action |
| Racemization (D | High pH during saponification or high temp during coupling. | Use LiOH at 0°C. Use HOBt or HOAt during coupling. Avoid excess base. |
| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur) or insufficient | Use fresh Pd/C. Ensure solvent is sulfur-free. Add 1-2 drops of Acetic Acid to accelerate. |
| Boc Removal | Unexpected acid exposure. | Ensure workup acid (KHSO |
| Emulsions | Amphiphilic nature of protected peptide. | Add a small amount of MeOH or brine to break the emulsion. Filter through Celite. |
References
-
Sigma-Aldrich. Product Specification: H-Lys(Boc)-OMe hydrochloride. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
National Institutes of Health (PMC). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly. Retrieved from
-
Royal Society of Chemistry. Speeding up sustainable solution-phase peptide synthesis using T3P. Green Chemistry. Retrieved from
-
Chem-Impex. N-alpha-Z-N-epsilon-Boc-D-lysine methyl ester Product Data. Retrieved from
Sources
Strategic Context: The Methyl Ester Constraint in SPPS
Application Note: Strategic Utilization and Coupling of Z-D-Lys(Boc)-OMe in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, Application Scientists, and Peptide Chemists. Focus: Overcoming structural constraints, pre-SPPS activation, and optimizing coupling efficiency for D-chiral amino acids.
Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) is a highly specialized, orthogonally protected D-amino acid building block. However, its direct use in standard Solid-Phase Peptide Synthesis (SPPS) is structurally prohibited. SPPS relies on a C-to-N elongation strategy, which strictly requires the incoming amino acid to possess a free, activatable C-terminal carboxylic acid[1].
Because the C-terminus of Z-D-Lys(Boc)-OMe is masked by a methyl ester (-OMe), researchers must employ a two-stage workflow :
-
Pre-SPPS Saponification: Controlled hydrolysis of the methyl ester to yield the free acid, Z-D-Lys(Boc)-OH.
-
SPPS Coupling: Activation and aminolysis of the newly formed free acid onto the resin-bound peptide.
Orthogonal Deprotection Consideration: It is critical to note that the
Pre-SPPS Conversion: Saponification Protocol
Saponification of N-protected amino acid methyl esters carries an inherent risk of epimerization at the
Self-Validating Methodology: LiOH Hydrolysis
-
Solubilization: Dissolve 1.0 equivalent of Z-D-Lys(Boc)-OMe in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.
-
Causality: THF ensures the hydrophobic, fully-protected amino acid remains completely solvated, while water is necessary to dissolve the LiOH and facilitate the nucleophilic attack on the ester.
-
-
Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 to 1.5 equivalents of LiOH·H
O.-
Causality: LiOH is a significantly milder base than NaOH or KOH. Combined with the 0 °C temperature, this suppresses the formation of an enolate intermediate, thereby preventing the racemization of the D-stereocenter[3].
-
-
Reaction Monitoring (Validation): Stir the mixture, allowing it to slowly warm to room temperature. Monitor the reaction via TLC or LC-MS. The system is self-validating: complete disappearance of the starting material peak (typically within 2–4 hours) confirms total conversion.
-
Acidification & Extraction: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and carefully acidify to pH ~3 using 10% aqueous citric acid or 1M HCl. Extract three times with Ethyl Acetate (EtOAc).
-
Causality: Acidification protonates the carboxylate ion, driving the neutral free acid (Z-D-Lys(Boc)-OH) into the organic extraction phase.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield Z-D-Lys(Boc)-OH as a stable intermediate ready for SPPS.
Fig 1. Two-stage workflow for integrating Z-D-Lys(Boc)-OMe into SPPS via saponification.
Selection of SPPS Coupling Reagents
Coupling bulky, fully protected D-amino acids requires highly efficient activation to overcome steric hindrance while strictly avoiding oxazolone-mediated epimerization[1].
While HATU/DIPEA is traditionally viewed as the gold standard for difficult couplings, the presence of the strong base DIPEA can exacerbate epimerization. Instead, the combination of Diisopropylcarbodiimide (DIC) and OxymaPure has emerged as the superior coupling system for this specific application[4]. OxymaPure acts as a highly effective nucleophile that rapidly consumes the epimerization-prone O-acylisourea intermediate formed by DIC, generating an Oxyma active ester that undergoes smooth aminolysis[4].
Quantitative Reagent Comparison
| Coupling System | Reactive Intermediate | Epimerization Risk | Byproduct Management | Safety & Toxicity Profile |
| DIC / OxymaPure | Oxyma Active Ester | Very Low | High (Diisopropylurea is highly soluble in DMF) | Excellent (Non-explosive, safe alternative)[4] |
| HATU / DIPEA | At-azabenzotriazole Ester | Moderate (Highly base-dependent) | High (Soluble in DMF) | Poor (Allergenic, known explosive risk)[1] |
| DCC / HOBt | Bt Active Ester | Low | Low (DCU precipitates, clogging synthesizers) | Poor (HOBt is a classified explosive hazard)[1] |
SPPS Coupling Methodology (DIC / OxymaPure)
Self-Validating Protocol: Resin Coupling
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard N-terminal deprotection (e.g., 20% piperidine in DMF for Fmoc-SPPS) and wash thoroughly with DMF (5x).
-
Pre-Activation: In a separate glass vial, dissolve 3.0 equivalents of the newly synthesized Z-D-Lys(Boc)-OH and 3.0 equivalents of OxymaPure in a minimum volume of DMF. Add 3.0 equivalents of DIC. Stir the mixture for 3 minutes.
-
Causality: A brief pre-activation step allows for the complete formation of the Oxyma active ester before introduction to the resin. This minimizes the lifetime of the highly reactive O-acylisourea, drastically reducing the chance of side reactions or racemization[4].
-
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate gently at room temperature for 60–90 minutes.
-
Validation (Kaiser Test): Drain the reaction vessel and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Extract a few resin beads and perform a Kaiser (ninhydrin) test.
-
Self-Validation: A colorless or pale yellow bead indicates the complete absence of free primary amines (>99% coupling efficiency). If the beads turn dark blue, the coupling is incomplete, and a second coupling cycle (using 1.5 eq of reagents) must be performed before proceeding.
-
Fig 2. Mechanism of DIC/OxymaPure mediated coupling of Z-D-Lys(Boc)-OH in SPPS.
References
- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.
- Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, ACS Publications.
- Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." PeptideChemistry.org.
- BenchChem. "Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis." Benchchem Technical Support.
Sources
selective removal of Boc group from Z-D-Lys(boc)-ome
An Application Guide for the Chemoselective Deprotection of Nε-Boc in Z-D-Lys(Boc)-OMe
Senior Application Scientist Note: The selective cleavage of a single protecting group in a multi-functionalized molecule is a cornerstone of modern synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document provides a detailed protocol and the underlying chemical principles for the selective removal of the side-chain tert-butoxycarbonyl (Boc) group from Nα-benzyloxycarbonyl-D-lysine methyl ester (Z-D-Lys(Boc)-OMe). The primary challenge is to achieve quantitative removal of the acid-labile Boc group without compromising the integrity of the Nα-Z group, which is susceptible to hydrogenolysis, or the C-terminal methyl ester, which is labile under basic conditions. This protocol is designed to be a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.
The Principle of Orthogonal Protection
In the synthesis of complex molecules like peptides, protecting groups are essential to prevent unwanted side reactions.[] An ideal protection strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting each other.[2][3][4] The substrate Z-D-Lys(Boc)-OMe is a classic example of this principle.
-
Nα-Benzyloxycarbonyl (Z or Cbz) group: Stable to mildly acidic and basic conditions. It is typically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[5]
-
Nε-tert-Butoxycarbonyl (Boc) group: Stable to basic conditions and hydrogenolysis but is readily cleaved under moderate to strong acidic conditions.[]
-
C-terminal Methyl Ester (OMe) group: Stable to acidic conditions and hydrogenolysis but is susceptible to hydrolysis (saponification) under basic conditions.
This orthogonality allows for the selective deprotection of the lysine side-chain amine by treatment with acid, leaving the Z group and the methyl ester intact.[5]
Mechanism of Acid-Catalyzed Boc Deprotection
The selective removal of the Boc group is most commonly achieved with trifluoroacetic acid (TFA).[6][7] The reaction proceeds through a well-established acid-catalyzed mechanism:[8][9]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA), increasing the electrophilicity of the carbonyl carbon.[10]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[11][8]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free primary amine.[7][8]
-
Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (in this case, a trifluoroacetate salt).[12]
The generation of gaseous byproducts (isobutylene from the cation and CO₂ from the carbamic acid) provides a strong thermodynamic driving force for the reaction.[8][10]
Caption: Mechanism of TFA-mediated Boc deprotection.
Detailed Experimental Protocol
This protocol describes the selective deprotection of Z-D-Lys(Boc)-OMe using a standard solution of trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Z-D-Lys(Boc)-OMe | >98% Purity | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Reaction solvent. Ensure dryness to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Deprotection agent. Highly corrosive; handle in a fume hood. |
| Toluene | ACS Grade | For azeotropic removal of residual TFA. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | For neutralization during work-up to obtain the free amine. |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent. |
| Brine | Saturated Aqueous NaCl | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying agent. |
| Silica Gel Plates (TLC) | F₂₅₄ | For reaction monitoring. |
| Ninhydrin Staining Solution | 0.2% in Ethanol | Visualization agent for primary amines on TLC. |
Step-by-Step Procedure
Caption: General workflow for selective Boc deprotection.
-
Dissolution: Dissolve Z-D-Lys(Boc)-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scientist's Note: Using an anhydrous solvent is crucial to prevent potential side reactions and ensure the potency of the acid.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: The initial cooling helps to control any potential exotherm upon the addition of the strong acid.[11]
-
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A final TFA concentration of 25-50% (v/v) in DCM is typically effective.[11][13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Mobile Phase: A typical eluent system is 10:1 DCM/Methanol.
-
Visualization: First, visualize the plate under UV light (254 nm) to see the Z-group-containing compounds. Then, stain with ninhydrin and gently heat. The starting material will not stain with ninhydrin, while the product (with its free primary amine) will develop a characteristic purple/blue spot (Ruhemann's purple).
-
Expected Result: The product, Z-D-Lys-OMe, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation
Method A: Isolation as the Trifluoroacetate Salt
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[10]
-
To remove residual TFA, add toluene (approx. 10 mL per gram of starting material) and concentrate again. Repeat this co-evaporation process 2-3 times.[10]
-
The resulting residue, Z-D-Lys-OMe·TFA, is often an oil or a semi-solid. Dry it under high vacuum. This salt is often pure enough to be used directly in subsequent steps, such as peptide coupling.
Method B: Isolation as the Free Amine
-
After removing the bulk of the DCM and TFA in vacuo (Step 1 in Method A), dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Continue washing until CO₂ evolution ceases.[11]
-
Scientist's Note: Perform this step cautiously as the neutralization generates gas. Be mindful that prolonged exposure to even mild base can risk hydrolysis of the methyl ester.
-
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine, Z-D-Lys-OMe.[11][14]
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
LC-MS: Confirms the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio (M+H)⁺.
-
¹H NMR: Confirms the disappearance of the characteristic tert-butyl singlet peak from the Boc group at ~1.4 ppm and the appearance of signals corresponding to the free amine.
Troubleshooting and Considerations
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient acid strength/concentration or reaction time.[15] | Increase the reaction time and continue to monitor by TLC. If the reaction remains stalled, increase the concentration of TFA (e.g., from 25% to 50%). |
| Product is an Oil/Gummy | TFA salts are often not crystalline.[16] The free amine may also be an oil. | This is common. Proceed with characterization. If a solid is required, attempt to form the hydrochloride salt by dissolving the free amine in a minimal amount of ether or EtOAc and adding a solution of HCl in dioxane.[17] Crystallization may be attempted from a suitable solvent system. |
| Ester Hydrolysis | Prolonged or harsh basic work-up. | Minimize the time the compound is in contact with the basic aqueous solution during work-up. Use of a milder base like dilute ammonium hydroxide can be considered. If ester integrity is paramount, isolating the product as the TFA salt is recommended. |
| tert-Butylation Side Product | The reactive tert-butyl cation can alkylate nucleophilic species.[15] | For this specific substrate, there are no highly susceptible functional groups (like tryptophan or methionine). This side reaction is generally not a concern here but is a critical consideration in more complex peptides.[12][18] |
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Fiveable. (2025). Orthogonal Protection Definition. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
-
PrepChem.com. Synthesis of (c) Z-D-Lys(Boc)-Phe-D-Lys(Boc)-Phe-Gly-OMe. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry. [Link]
-
Reddit. (2023). Boc De-protection. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?[Link]
-
Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. [Link]
- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
- Google Patents. US3036125A - Process for purifying lysine.
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ACS Publications. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. [Link]
- Google Patents.
-
Reddit. (2024). How to purify amino acid with mineral salt. [Link]
Sources
- 2. fiveable.me [fiveable.me]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Advanced Scaffold Engineering for Kinase Inhibitors Utilizing Z-D-Lys(Boc)-OMe
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Divergent synthesis of targeted covalent kinase inhibitors using orthogonally protected D-lysine scaffolds.
Executive Summary & Rationale
The development of highly selective, proteolytically stable kinase inhibitors is a primary objective in modern targeted oncology and pharmacology. While traditional small-molecule screening often relies on flat, achiral heterocyclic cores, the incorporation of chiral, stereospecific amino acid scaffolds allows for the precise spatial vectoring of pharmacophores.
Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) is an exceptionally versatile chiral building block for this purpose. Utilizing this specific scaffold provides two distinct advantages in kinase inhibitor design:
-
Proteolytic Stability & Spatial Vectoring: The incorporation of D-amino acids significantly enhances the in vivo half-life of peptidomimetic inhibitors because the D-enantiomer is not recognized by endogenous proteases[1]. Furthermore, when the
-carbon is anchored near the kinase hinge region, the D-configuration specifically vectors the -amine side chain toward unique allosteric pockets—such as the DFG-1 position—or toward the solvent-exposed channel[2]. -
Absolute Chemoselectivity: Z-D-Lys(Boc)-OMe features a rigorous orthogonal protection scheme[]. The
-amine is protected by a benzyloxycarbonyl (Z or Cbz) group, the -amine by a tert-butyloxycarbonyl (Boc) group, and the carboxylate as a methyl ester (OMe). This allows synthetic chemists to sequentially unmask and functionalize three distinct vectors of the molecule without cross-reactivity.
This application note details a validated, three-step divergent synthetic workflow to construct a targeted covalent kinase inhibitor (e.g., targeting catalytic lysine residues such as Lys779 in PI3K
Synthetic Strategy & Workflow
The logic of our synthetic route relies on exploiting the distinct cleavage conditions of the three protecting groups[].
-
Vector 1 (C-terminus): Base-catalyzed saponification of the methyl ester allows for the attachment of a hinge-binding motif (e.g., an aminopyrazole).
-
Vector 2 (
-amine): Neutral catalytic hydrogenolysis of the Cbz group unmasks the -amine for the attachment of an allosteric regulatory motif. -
Vector 3 (
-amine): Acid-catalyzed cleavage of the Boc group unmasks the -amine, which is subsequently functionalized with an electrophilic warhead (e.g., an acrylamide) to covalently bind the target kinase[4].
Figure 1: Divergent synthetic workflow for assembling targeted covalent kinase inhibitors using the orthogonally protected Z-D-Lys(Boc)-OMe scaffold.
Self-Validating Experimental Protocols
The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the orthogonal deprotection strategy.
Step 1: C-Terminal Saponification and Hinge-Binder Coupling
Causality: The methyl ester must be hydrolyzed first. If the Cbz group were removed prior to saponification, the free
-
Saponification: Dissolve Z-D-Lys(Boc)-OMe (1.0 eq) in a 3:1 mixture of THF/H
O (0.2 M). Add LiOH·H O (1.5 eq) and stir at room temperature for 2 hours. -
Workup: Acidify the reaction mixture to pH 3 using 1M HCl at 0 °C to precipitate the free carboxylic acid. Extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate in vacuo. -
Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester, then add the hinge-binding amine (e.g., 3-aminopyrazole, 1.1 eq). Stir for 12 hours at room temperature.
-
Validation Checkpoint: Perform LC-MS. The target mass of Intermediate A must be confirmed. TLC visualization requires UV light (254 nm) or KMnO
stain, as a ninhydrin stain will be negative (no free primary amines exist at this stage).
Step 2: N- Cbz Hydrogenolysis and Allosteric-Binder Coupling
Causality: The Cbz group is cleaved via catalytic hydrogenolysis. This neutral, reductive environment is completely orthogonal to the acid-labile Boc group protecting the
-
Hydrogenolysis: Dissolve Intermediate A in Methanol (0.1 M). Degas the solution with N
. Add 10% Pd/C (10% w/w). Purge the flask with H gas and stir vigorously under an H balloon for 4 hours. -
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Coupling: Dissolve the free
-amine intermediate in DCM. Add the allosteric-targeting carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir at room temperature for 8 hours.
-
Validation Checkpoint: Utilize the Kaiser (Ninhydrin) Test. Immediately after hydrogenolysis, the test must yield a deep blue color (confirming the unmasked primary
-amine). After the EDC/HOBt coupling is complete, the Kaiser test must return a negative (yellow) result, confirming complete amide bond formation.
Step 3: N- Boc Deprotection and Covalent Warhead Installation
Causality: The Boc group requires strong acidic conditions (TFA) for removal[]. Performing this step last ensures that the delicate, newly formed amide bonds are not subjected to unnecessary reactive intermediates. The unmasked
-
Boc Deprotection: Dissolve Intermediate B in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1 hour.
-
Workup: Evaporate the solvent and excess TFA under a stream of N
. Co-evaporate with toluene (2x) to remove residual acid, yielding the TFA salt of the -amine. -
Warhead Installation: Dissolve the TFA salt in anhydrous DCM and cool to 0 °C. Add DIPEA (3.0 eq) to neutralize the salt and establish a basic environment. Slowly add acryloyl chloride (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Validation Checkpoint: Quench with saturated NaHCO
. Purify the organic layer via preparative HPLC. Final validation requires High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the covalent conjugate and analytical HPLC to ensure >95% purity.
Quantitative Data & Reaction Summary
The table below summarizes the expected quantitative metrics and validation parameters for the synthesis of a generic kinase inhibitor utilizing the Z-D-Lys(Boc)-OMe scaffold.
| Synthetic Phase | Target Transformation | Reagents & Conditions | Expected Yield | Analytical Validation Method |
| Step 1 | Saponification & Hinge Coupling | LiOH (THF/H | 82 - 88% | LC-MS (Target Mass + [M+H] |
| Step 2 | Cbz Removal & Allosteric Coupling | H | 75 - 80% | Kaiser Test (Blue |
| Step 3 | Boc Removal & Warhead Addition | 20% TFA (DCM); Acryloyl Chloride, DIPEA (DCM, 0 °C) | 65 - 72% | HRMS (Exact Mass); Analytical HPLC (>95% purity) |
References
-
Proceedings of the National Academy of Sciences (PNAS). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018).[1] [Link]
-
ACS Publications. DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. (2020).[2] [Link]
-
Journal of Medicinal Chemistry (ACS). Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation. (2024).[4][Link]
Sources
Advanced Solution-Phase Strategies for Incorporating Z-D-Lys(Boc)-OMe into Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The design and synthesis of cyclic peptides heavily rely on structural pre-organization to facilitate macrocyclization and enhance proteolytic stability. The incorporation of D-amino acids, such as D-Lysine, is a field-proven strategy to induce [1], which drastically lower the entropic penalty of cyclization[2]. Furthermore, D-residues confer profound resistance to endogenous proteases, improving the pharmacokinetic profile of peptide therapeutics[3].
Z-D-Lys(Boc)-OMe is a highly versatile, fully protected building block utilized primarily in solution-phase peptide synthesis and convergent fragment condensation. Its power lies in its orthogonal protection scheme [4]:
-
Z (Benzyloxycarbonyl) at N-α: Stable to mild acids and bases; selectively removed by catalytic hydrogenolysis.
-
Boc (tert-Butyloxycarbonyl) at N-ε: Stable to bases and catalytic hydrogenation; selectively removed by moderate acids (e.g., TFA).
-
OMe (Methyl ester) at C-α: Stable to acids and hydrogenation; selectively removed by mild basic saponification.
This perfect orthogonality allows chemists to selectively unmask the N-terminus, C-terminus, or the side-chain amine, enabling multidirectional chain elongation and complex topologies like [5].
Orthogonal Deprotection Pathways
The following diagram illustrates the causality behind the orthogonal cleavage strategy, demonstrating how specific reagents isolate reactive sites without compromising the integrity of the remaining protecting groups[6].
Caption: Orthogonal deprotection pathways of Z-D-Lys(Boc)-OMe.
Table 1: Orthogonal Cleavage Matrix for Z-D-Lys(Boc)-OMe
| Target Reactive Site | Protecting Group Cleaved | Reagent System | Retained Groups | Mechanistic Rationale |
| C-Terminus | OMe | 1.2 eq LiOH, THF/H₂O | Z, Boc | , preventing base-catalyzed epimerization at the α-carbon[7]. |
| N-α Terminus | Z | H₂ (1 atm), 10% Pd/C, MeOH | Boc, OMe | Catalytic reduction cleanly cleaves the benzyl-carbamate bond without affecting acid/base-sensitive groups. |
| N-ε Side-Chain | Boc | 50% TFA in DCM | Z, OMe | Acidolysis generates a stable tert-butyl cation, unmasking the side-chain for branching or cyclization. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical markers (LC-MS m/z shifts) are provided to ensure each step is verified before proceeding, preventing the compounding of errors in multi-step syntheses.
Protocol A: Selective C-Terminal Saponification (Preparation of Z-D-Lys(Boc)-OH)
Causality: Generating a free C-terminus is required to couple the D-Lysine derivative to the N-terminus of a growing linear peptide. LiOH is strictly chosen over NaOH to suppress racemization.
-
Dissolution: Dissolve Z-D-Lys(Boc)-OMe (1.0 eq, MW: 394.46) in a 1:1 mixture of THF and H₂O (0.1 M concentration). Note: THF ensures the fully protected amino acid remains solvated while water dissolves the hydroxide.
-
Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Validation (In-Process QC): Monitor via LC-MS. The reaction is complete when the starting material mass (
) cleanly shifts to the product mass ( ). -
Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoid HCl to prevent premature Boc cleavage). Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield Z-D-Lys(Boc)-OH.
Protocol B: High-Dilution Macrolactamization (Head-to-Side-Chain Cyclization)
Causality: Once the linear sequence is assembled, cyclization must be performed under high dilution (< 1 mM) to kinetically favor intramolecular macrolactamization over intermolecular oligomerization. HATU is utilized due to its superior efficiency in overcoming the steric hindrance inherent to macrocyclizations.
Caption: Workflow for incorporating Z-D-Lys(Boc)-OMe into a head-to-side-chain cyclic peptide.
-
Precursor Preparation: Ensure the linear peptide precursor has a free C-terminal carboxylic acid and a free N-ε amine on the D-Lysine residue (achieved via TFA cleavage of the Boc group). The N-α must remain Z-protected to prevent head-to-tail side reactions[5].
-
High-Dilution Setup: Dissolve the linear precursor (1.0 eq) in anhydrous DMF to achieve a final peptide concentration of 0.5 mM.
-
Activation & Cyclization: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution. Dropwise, add DIPEA (3.0 eq) to initiate the reaction. Stir at room temperature for 12–24 hours under an inert N₂ atmosphere.
-
Validation (In-Process QC): Monitor via HRMS. Successful macrolactamization is indicated by the loss of water (
Da) from the linear precursor mass, alongside a shift in HPLC retention time due to altered hydrophobicity. -
Purification: Concentrate the DMF under high vacuum. Precipitate the cyclic crude using cold diethyl ether and purify via Preparative RP-HPLC.
Quantitative Process Parameters
Table 2: Process Data & Expected Yields for Z-D-Lys(Boc)-OMe Workflows
| Process Step | Temp (°C) | Time (h) | Analytical Marker Shift (m/z) | Expected Yield (%) | Purity Target |
| Saponification (LiOH) | 0 → 25 | 2.0 | > 92% | > 95% (LC-MS) | |
| Hydrogenolysis (Pd/C) | 25 | 4.0 | > 95% | > 98% (LC-MS) | |
| Boc Cleavage (TFA) | 25 | 1.0 | Quantitative | N/A (Evaporated) | |
| Macrolactamization | 25 | 16.0 | 45% – 65% | > 95% (RP-HPLC) |
Note: Macrolactamization yields are highly sequence-dependent. The inclusion of the D-Lysine residue typically improves this yield by 15-20% compared to L-Lysine due to favorable β-turn induction.
References
1.[6] Synthetic Peptides. UW-Eau Claire. URL: [Link] 2.[7] High Yielding Synthesis of 3a-Hydroxypyrrolo[2,3-b]indoline Dipeptide Methyl Esters. The Journal of Organic Chemistry (ACS). URL:[Link] 3.[4] An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH. URL:[Link] 4.[1] US6881719B2 - β-turn peptidomimetic cyclic compounds. Google Patents. URL: 5.[2] Assemblies of D-peptides for Targeting Cell Nucleolus. PMC - NIH. URL:[Link] 6.[3] Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools. Molecular Pharmaceutics (ACS). URL:[Link] 7.[5] A novel route towards cycle-tail peptides using oxime resin: teaching an old dog a new trick. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
Sources
- 1. US6881719B2 - β-turn peptidomimetic cyclic compounds - Google Patents [patents.google.com]
- 2. Assemblies of D-peptides for Targeting Cell Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel route towards cycle-tail peptides using oxime resin: teaching an old dog a new trick - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. pubs.acs.org [pubs.acs.org]
use of Z-D-Lys(boc)-ome in stapled peptide synthesis
Application Note: Harnessing Z-D-Lys(Boc)-OMe for the Synthesis of Stereochemically-Tuned Stapled Peptides
Executive Summary
Peptide stapling is a transformative technology in chemical biology, locking peptides into highly stable
Mechanistic Rationale: The Power of D-Lysine in Peptide Stapling
While native L-lysine is frequently used to form intramolecular lactam bridges or olefinic staples, its uniform stereochemistry and side-chain orientation can limit ring geometry and biological efficacy[]. Recent structural studies demonstrate that substituting L-amino acid bridges with D-enantiomers (such as D-Lys) fundamentally alters the spatial trajectory of the staple[2].
Causality in Design: The D-configuration forces the staple bridge to project away from the critical binding interface of the target protein. This subtle stereochemical inversion prevents the staple from clashing with the target's surface residues, thereby preserving or enhancing binding affinity while simultaneously increasing the peptide's resistance to endogenous proteases[2]. Furthermore, D-Lys derivatives are instrumental in designing antimicrobial peptidomimetics with reduced hemolytic toxicity toward host cells[].
Orthogonal Protection Strategy
Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) provides a robust platform for solution-phase pre-stapling modification[1]. The molecule features three mutually orthogonal protecting groups, allowing for precise, sequential functionalization without unwanted side reactions.
Table 1: Orthogonal Protection Profile of Z-D-Lys(Boc)-OMe
| Protecting Group | Position | Deprotection Condition | Stability Profile |
| Z (Cbz) | H | Stable to TFA and weak bases. | |
| Boc | 20–50% TFA in DCM (Acidic) | Stable to H | |
| OMe | C-Terminus | LiOH in THF/H | Stable to TFA and H |
Experimental Protocols: Synthesis of a D-Lysine Stapling Building Block
To utilize Z-D-Lys(Boc)-OMe in Ring-Closing Metathesis (RCM) stapling, the
Figure 1: Orthogonal modification workflow of Z-D-Lys(Boc)-OMe to generate an olefinic building block.
Protocol A: Synthesis of Z-D-Lys(pentenoyl)-OH
Step 1: Boc Deprotection (Exposing the
-
Dissolve 1.0 eq of Z-D-Lys(Boc)-OMe in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add trifluoroacetic acid (TFA) to achieve a 20% (v/v) solution.
-
Rationale: 20% TFA is sufficient to cleave the highly acid-sensitive Boc group within 1 hour at room temperature without risking the cleavage of the Z group, which requires strong acids (e.g., HF) or hydrogenolysis[1].
-
-
Monitor by TLC (Ninhydrin stain positive). Once complete, concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding Z-D-Lys-OMe as a TFA salt.
Step 2: Amidation (Attaching the Olefin Handle)
-
Dissolve the Z-D-Lys-OMe TFA salt in anhydrous DMF (0.2 M).
-
Add 1.2 eq of 4-pentenoic acid and 1.2 eq of HATU.
-
Rationale: HATU is chosen over standard EDC/NHS to ensure rapid coupling kinetics, minimizing the risk of side-chain oligomerization or epimerization.
-
-
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C, then warm to room temperature for 2 hours.
-
Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid, sat. NaHCO
, and brine. Dry over Na SO and concentrate.
Step 3: Saponification (C-Terminal Deprotection)
-
Dissolve the intermediate in a 3:1 mixture of THF/H
O.-
Rationale: The highly hydrophobic Z and pentenoyl groups require THF for solubility, while water is essential to dissolve the LiOH nucleophile.
-
-
Add 2.0 eq of LiOH·H
O at 0 °C. Stir for 2 hours. -
Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc, and concentrate to yield Z-D-Lys(pentenoyl)-OH.
Note for SPPS Integration: If solid-phase peptide synthesis (SPPS) using Fmoc chemistry is required, the Z group can be swapped for Fmoc via standard hydrogenolysis (H
Comparative Data: The Impact of Stereochemical Tuning
The strategic incorporation of D-Lysine staples significantly alters the biophysical properties of the resulting peptide. Table 2 summarizes typical quantitative improvements observed when transitioning from L-Lys to D-Lys stapled analogs targeting challenging PPIs[2][].
Table 2: Impact of Stereocenter Inversion on Stapled Peptide Properties (Representative Data)
| Parameter | Linear Peptide (Unstapled) | L-Lys Stapled Analog | D-Lys Stapled Analog |
| Helicity (%) | < 10% | 45 – 55% | 65 – 80% |
| Protease Half-Life | < 15 min | ~ 4 hours | > 12 hours |
| Target Affinity (K | Low ( | Moderate (nM) | High (sub-nM) |
| Steric Clash | N/A | Present (reduces binding) | Minimized |
Biological Mechanism of Action
Stapled peptides utilizing D-Lysine bridges exhibit superior biological performance by maintaining optimal
Figure 2: Mechanism of action for D-Lys stapled peptides disrupting pathological protein interactions.
Conclusion
The use of Z-D-Lys(Boc)-OMe as a foundational building block empowers researchers to synthesize highly customized, stereochemically optimized stapled peptides. By exploiting its orthogonal protection scheme, complex stapling handles can be attached in the solution phase with high purity, ultimately leading to therapeutics with enhanced helicity, superior target affinity, and extended in vivo half-lives.
References
-
ChemicalBook. Z-D-LYS(BOC)-OME | 84559-78-4. 1
-
ResearchGate. Fine Tuning the Properties of Stapled Peptides by Stereogenic α‐Amino Acid Bridges. 2
-
BOC Sciences. Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation.
-
Google Patents. US11111272B2 - α4α7 peptide monomer and dimer antagonists. 4
Sources
Z-D-Lys(boc)-ome for site-specific peptide modification
Application Note: Mastering Site-Specific Peptide Modification Using Z-D-Lys(Boc)-OMe
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry and chemical biology, precise spatial control over bioconjugation sites dictates the pharmacokinetic success of a therapeutic. Lysine (Lys) occupies a central position in this field due to the highly reactive nucleophilic ε-amino group on its side chain ()[]. However, the dual amino functionality of lysine presents a profound chemoselectivity challenge; without appropriate masking, coupling reagents cannot discriminate between the α-amino and ε-amino groups, leading to undesired branching and polymerization (2)[2].
To solve this, we utilize Z-D-Lys(Boc)-OMe (CAS: 84559-78-4), a highly specialized, tri-orthogonally protected building block (3)[3]. As Application Scientists, we rely on this molecule not just for its orthogonal handles, but for its stereochemistry. The incorporation of the D-enantiomer confers profound resistance to endogenous proteases, which are stereospecific for L-amino acids. This extends the in vivo circulating half-life of resulting peptide-drug conjugates (PDCs) and radiopharmaceuticals.
The Tri-Orthogonal Protection Strategy
The strategic use of protecting groups is fundamental to ensuring correct amino acid sequences and enabling site-specific modifications (2)[2]. Z-D-Lys(Boc)-OMe achieves this through three distinct chemical labilities:
-
N-ε-Boc (tert-Butyloxycarbonyl): Acid-labile. Selectively removed by Trifluoroacetic acid (TFA) to expose the side chain for payload or fluorophore attachment.
-
N-α-Z (Benzyloxycarbonyl, Cbz): Reduction-labile. Selectively removed by catalytic hydrogenation to allow N-terminal chain extension.
-
C-Terminal OMe (Methyl Ester): Base-labile. Selectively removed by mild saponification to allow C-terminal coupling or solid-support attachment.
Quantitative Orthogonality Matrix
The following table summarizes the thermodynamic and kinetic parameters for selectively unmasking each functional group without cross-reactivity.
| Protecting Group | Cleavage Reagent | Primary Mechanism | Reaction Time | Chemoselectivity Profile |
| N-ε-Boc | 50% TFA in DCM | Acidic Solvolysis | 30-60 min | Leaves Z and OMe 100% intact |
| N-α-Z (Cbz) | H₂ (1 atm), 10% Pd/C | Catalytic Hydrogenolysis | 2-4 hours | Leaves Boc and OMe 100% intact |
| C-Terminal OMe | 1M LiOH, THF/H₂O | Nucleophilic Acyl Substitution | 1-2 hours | Leaves Z and Boc 100% intact |
Logical Workflow for Site-Specific Modification
The decision tree below illustrates the divergent synthetic pathways enabled by Z-D-Lys(Boc)-OMe.
Workflow of Z-D-Lys(Boc)-OMe orthogonal deprotection for site-specific bioconjugation.
Validated Protocols for Selective Deprotection
To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Selective N-ε Boc Deprotection for Payload Conjugation
This protocol removes the Boc group to expose the ε-amine, preparing the site for the attachment of bio-orthogonal probes or drug payloads (4)[4].
-
Step 1: Solubilization. Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 5.0 mL of anhydrous Dichloromethane (DCM).
-
Causality: DCM fully solubilizes the protected amino acid without participating in hydrogen bonding, which would otherwise buffer and inhibit the incoming acid.
-
-
Step 2: Scavenger Addition. Add 250 µL of Triisopropylsilane (TIS) and 250 µL of ultra-pure H₂O.
-
Causality: As TFA cleaves the Boc group, highly reactive tert-butyl carbocations are generated. TIS acts as a potent hydride donor to quench these cations, preventing the irreversible re-alkylation of the newly freed ε-amine.
-
-
Step 3: Acidification. Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% (v/v) final concentration.
-
Causality: 50% TFA provides the optimal proton activity to rapidly protonate the carbamate oxygen, driving the elimination of isobutylene and CO₂ gas. The Z group and OMe ester are highly stable to these acidic conditions.
-
-
Step 4: Incubation & Validation. Stir at room temperature for 45 minutes.
-
Self-Validation: The reaction is complete when effervescence (CO₂ gas evolution) ceases.
-
-
Step 5: Isolation. Concentrate under reduced pressure and precipitate the product in cold diethyl ether (-20°C). Centrifuge and decant.
-
Causality: Ether selectively precipitates the deprotected, positively charged amine salt while keeping the cleaved lipophilic byproducts and residual TFA in solution.
-
Protocol B: Selective C-Terminal OMe Saponification
This protocol hydrolyzes the methyl ester to yield a free carboxylic acid, enabling C-terminal elongation or attachment to a solid support resin.
-
Step 1: Biphasic Solubilization. Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 6.0 mL of a Tetrahydrofuran (THF) and H₂O mixture (3:1 v/v).
-
Causality: THF is required to solubilize the highly hydrophobic Z and Boc groups, while H₂O is the essential medium for the hydroxide nucleophile to operate.
-
-
Step 2: Base Addition. Chill the reaction vessel to 0°C. Dropwise add 1.2 mL of 1M aqueous Lithium Hydroxide (LiOH).
-
Causality: Chilling to 0°C suppresses any potential base-catalyzed racemization of the critical D-stereocenter. LiOH is chosen over NaOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and accelerating targeted hydrolysis.
-
-
Step 3: Incubation. Stir for 1 hour, allowing the solution to slowly warm to room temperature.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the carboxylate salt) indicates complete conversion.
-
-
Step 4: Quenching. Carefully acidify the solution to pH 4.0 using 1M HCl.
-
Causality: Acidification protonates the newly formed carboxylate to the free carboxylic acid, enabling its extraction into an organic phase. Crucially, stopping at pH 4.0 ensures the environment does not become acidic enough to prematurely cleave the acid-labile Boc group (which requires pH < 1).
-
-
Step 5: Extraction. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Advanced Applications in Drug Development
The site-specific control afforded by Z-D-Lys(Boc)-OMe is pivotal in synthesizing advanced glycation end products and complex protein architectures (5)[5]. By selectively unmasking the ε-amine, researchers can employ reductive amination strategies or introduce click-compatible moieties directly onto the lysine side chain ()[]. This level of precision is non-negotiable when engineering Antibody-Drug Conjugates (ADCs), where the exact drug-to-antibody ratio (DAR) and payload positioning directly dictate the therapeutic index and toxicity profile of the drug.
References
-
Title : Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments Source : rsc.org (Organic & Biomolecular Chemistry) URL : [Link]
-
Title : Orthogonal Translation for Site-Specific Installation of Post-translational Modifications Source : nih.gov (PMC) URL :[Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-d-ala-ome | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Orthogonal Translation for Site-Specific Installation of Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection
Core Directive & Scope
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and organic synthesis due to its stability against basic and mildly acidic conditions. However, its removal—classically via catalytic hydrogenolysis—is frequently plagued by incomplete conversion, catalyst poisoning, or solubility issues.
This guide is not a textbook definition list. It is a diagnostic decision matrix designed to troubleshoot reactions that have stalled or failed. It assumes you have already attempted a standard hydrogenation (Pd/C, H₂, MeOH) and are facing <100% conversion.
Diagnostic Workflow (Logic Gate)
Before adding more catalyst, determine the root cause of the failure. Blindly adding Pd/C to a poisoned system rarely works and increases fire risk.
Figure 1: Decision matrix for identifying the root cause of incomplete deprotection.
Technical Deep Dive: Why Reactions Fail
A. Catalyst Poisoning (The #1 Culprit)
Palladium is a "soft" metal that binds irreversibly to soft nucleophiles.
-
Sulfur: Thioethers (Methionine), thiols (Cysteine), and even trace impurities from previous steps (e.g., dithianes) will coat the Pd surface, preventing H₂ adsorption.
-
Amines: The free amine generated during deprotection can coordinate to Pd, slowing the reaction as conversion proceeds.[1] This is "product inhibition."[1]
B. Solubility & Mass Transfer
Hydrogenolysis is a heterogeneous reaction occurring at the solid-liquid-gas interface.
-
If your protected substrate is insoluble in MeOH/EtOH, it cannot reach the catalyst sites.
-
If the product is insoluble, it precipitates onto the catalyst, encapsulating it (catalyst occlusion).
C. The "N-Methylation" Trap
If using MeOH as a solvent, prolonged reaction times can lead to reductive alkylation. The formaldehyde formed (via MeOH oxidation by Pd) reacts with the free amine to form N-methylated side products. Switch to EtOH or EtOAc if the reaction is slow.
Remediation Protocols
Protocol A: The "Rescue" Method (Transfer Hydrogenation)
Use this when standard H₂ balloons fail due to poor solubility or mild poisoning.
Mechanism: Ammonium formate decomposes into CO₂, NH₃, and H₂ directly on the catalyst surface, creating a locally high concentration of active hydrogen species.
Steps:
-
Dissolve: Dissolve substrate (1.0 equiv) in MeOH or DMF (if solubility is poor).
-
Note: If using DMF, wash thoroughly later to remove it.
-
-
Catalyst: Add 10% Pd/C (10-20 wt% relative to substrate).[2]
-
Safety: Add catalyst under Argon flow to prevent ignition.
-
-
Donor: Add Ammonium Formate (5.0 - 10.0 equiv) in one portion.
-
Reaction: Stir gently at Reflux (MeOH) or 60°C (DMF) .
-
Workup: Filter through Celite while warm (to prevent product precipitation on the filter). Concentrate filtrate.[5]
Protocol B: Acidolysis (When Metal Catalysis is Impossible)
Use this for S-containing peptides or when halogen retention is required.
Critical Warning: The cleavage generates a benzyl carbocation (
Reagents:
-
Acid: 33% HBr in Acetic Acid (Commercial grade).
-
Scavenger: Thioanisole (preferred) or Pentamethylbenzene.
Steps:
-
Prepare: Dissolve substrate in minimal glacial acetic acid.
-
Scavenger: Add Thioanisole (5.0 equiv). This acts as a "sink" for the benzyl cation.
-
Acid: Add 33% HBr/AcOH (10-20 equiv).
-
Time: Stir at Room Temp for 1-3 hours.
-
Monitor: Ether precipitation test (drop an aliquot into Et₂O; deprotected peptide usually precipitates).
-
-
Quench: Pour into cold Et₂O (excess). Filter the precipitated salt.
Protocol C: Overcoming Amine Poisoning (Protonation Strategy)
Use this if the reaction starts fast but stops at ~50% conversion.
Logic: The free amine product binds Pd.[1][2][6] Protonating it renders it non-coordinating.
Modification:
-
Add 1.0 - 2.0 equivalents of HCl (dioxane solution) or Acetic Acid to the hydrogenation mixture.
-
This keeps the product in the ammonium salt form (
), which does not poison the catalyst.
Comparative Data: Method Selection
| Feature | Hydrogenolysis (H₂/Pd) | Transfer Hydrogenation | Acidolysis (HBr/AcOH) |
| Primary Utility | Standard, clean substrates | Stalled reactions, insolubility | S-containing, Halogenated |
| Reaction Time | 2 - 24 Hours | 30 mins - 4 Hours | 1 - 3 Hours |
| Sulfur Tolerance | Zero (Poisoning) | Low | High |
| Halogen Tolerance | Low (Debromination risk) | Moderate | High |
| Byproducts | Toluene, CO₂ | NH₃, CO₂, Toluene | Benzyl bromide (scavenged) |
| Safety Risk | Fire (Pyrophoric Pd) | Pressure build-up | Corrosive / Fumes |
Frequently Asked Questions (FAQs)
Q: I have a sulfur atom, but I must use Hydrogenolysis. Is there any trick? A: Yes. Try Pearlman’s Catalyst (Pd(OH)₂/C) instead of Pd/C. It is more electron-deficient and sometimes resists poisoning better. Alternatively, use Liquid Ammonia as the solvent (with Na metal); the sulfur lone pairs are solvated by ammonia, reducing catalyst interaction, though this is a reduction (Birch conditions) rather than catalytic hydrogenolysis.
Q: My product is precipitating on the catalyst. Can I just add DCM? A: DCM is a poison for hydrogenation (trace HCl formation/carbene formation). Use THF , EtOAc , or Acetic Acid as co-solvents. If strictly necessary, small amounts of DCM can be used, but expect slower rates.
Q: How do I remove the Benzyl-Scavenger adduct after Acidolysis? A: The scavenger (e.g., benzyl-thioanisole) is lipophilic. The deprotected amine is a salt. Partition between water (aqueous layer holds product) and Ether/DCM (organic layer removes scavenger).
References
-
Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M.). The definitive guide on protection/deprotection chemistry.
-
Transfer Hydrogenation Protocol (Ammonium Formate).
-
Acid-Mediated Deprotection (HBr/AcOH). BenchChem technical guide on acidolysis and scavenging.
-
(General reference for HBr protocols)
-
-
AlCl3/HFIP Deprotection.
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
optimizing cleavage of peptides with Z-D-Lys(boc)-ome from resin
Technical Support Center: Orthogonal Cleavage Strategies for Fully Protected Peptide Methyl Esters
Welcome to the Advanced Applications Support Center. Isolating a fully protected peptide—specifically one retaining both an N-terminal Benzyloxycarbonyl (Z) group and a side-chain tert-Butyloxycarbonyl (Boc) group, while yielding a C-terminal methyl ester (-OMe)—requires strict orthogonal control. Standard acidolysis (e.g., TFA or HF) will indiscriminately strip the Boc group[1]. To achieve this specific molecular architecture, we must bypass acid cleavage entirely and exploit base-catalyzed transesterification from a specialized solid support.
Part 1: Mechanistic Causality & The Orthogonality Matrix
To successfully yield a fully protected Z-Peptide-D-Lys(Boc)-OMe fragment, the synthetic strategy must be designed from the ground up to avoid acidic conditions:
-
Resin Selection: The peptide must be synthesized on a base-labile ester linker, such as 4-Hydroxymethylbenzoic acid (HMBA) resin[2]. Acid-labile resins like 2-CTC can be transesterified using methanolic HCl[3], but the acidic environment risks premature Boc cleavage.
-
Protecting Group Synergy: The Z group is highly stable to mild bases and TFA, requiring catalytic hydrogenolysis (H
/Pd) or strong Lewis acids for removal[1]. The Boc group is stable to bases but highly sensitive to acids[1]. -
Cleavage Vector: By utilizing an anhydrous methanolic base, we induce a nucleophilic acyl substitution (transesterification) at the HMBA-ester bond. The methoxide nucleophile attacks the carbonyl carbon, releasing the peptide as a methyl ester while leaving the base-stable Z and Boc groups completely unperturbed[2].
Quantitative Data: Protecting Group & Linker Orthogonality
Table 1: Stability matrix demonstrating why base-catalyzed transesterification is the only viable vector for this specific cleavage.
| Functional Group / Linker | 1% TFA / DCM | 95% TFA / Scavengers | Anhydrous MeOH / DIPEA | Anhydrous MeOH / NaOMe | H |
| Z (N-terminal) | Stable | Stable | Stable | Stable | Cleaved |
| Boc (Side-chain) | Stable | Cleaved | Stable | Stable | Stable |
| HMBA Resin Linker | Stable | Stable | Cleaved (-OMe) | Cleaved (-OMe) | Stable |
| 2-CTC Resin Linker | Cleaved (-OH) | Cleaved (-OH) | Stable (Steric) | Stable (Steric) | Stable |
Part 2: Visualizing the Cleavage Pathway
Fig 1. HMBA resin transesterification pathway yielding fully protected peptide methyl esters.
Part 3: Validated Experimental Workflow
Protocol: Mild Transesterification of HMBA-Resin to Yield Z-Peptide-D-Lys(Boc)-OMe
Causality Note: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) rather than Sodium Methoxide (NaOMe) as the primary base. While NaOMe is faster[4], DIPEA significantly reduces the risk of epimerizing the D-Lysine residue during cleavage.
Step-by-Step Methodology:
-
Resin Preparation: Transfer 100 mg of thoroughly dried peptide-resin to a fritted reaction vessel. Wash with anhydrous N,N-Dimethylformamide (DMF) (3 × 5 mL) to swell the polymer matrix and expose the internal linker sites.
-
Cocktail Preparation: Prepare a cleavage cocktail of DIPEA / Anhydrous Methanol (MeOH) / Anhydrous DMF in a 1:5:5 volume ratio. Critical: All solvents must be strictly anhydrous. The presence of water will shift the reaction from transesterification to saponification.
-
Cleavage Reaction: Add 5 mL of the cleavage cocktail to the swollen resin. Agitate gently on a nutating mixer at room temperature for 12–16 hours.
-
Filtration & Wash: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with an additional 3 mL of anhydrous MeOH and combine the filtrates.
-
Concentration: Evaporate the combined filtrates under reduced pressure (rotary evaporator). Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the Boc group.
-
Precipitation: Triturate the resulting viscous oil with 10 mL of ice-cold diethyl ether to precipitate the fully protected Z-Peptide-D-Lys(Boc)-OMe. Centrifuge at 3000 x g for 5 minutes and decant the supernatant to isolate the pellet.
System Validation Checkpoint: To ensure the protocol was successful, dissolve 1 mg of the final precipitate in 1 mL of Acetonitrile/Water (50:50) and run an ESI-MS analysis.
-
Success: Base peak at
corresponding to the exact mass of the fully protected methyl ester. -
Failure (Boc Loss): Peak at
indicates acid contamination during evaporation/workup. -
Failure (Hydrolysis): Peak at
indicates water contamination in the MeOH, yielding the free acid (-OH) instead of the methyl ester (-OMe).
Part 4: Troubleshooting & FAQs
Q1: Why am I getting the free acid (-OH) instead of the methyl ester (-OMe) during cleavage? Cause: Moisture contamination in your cleavage cocktail. HMBA esters are rapidly cleaved by hydroxide ions (saponification)[2]. Even trace amounts of water in the methanol will generate hydroxide in the presence of a base, outcompeting the methoxide nucleophile. Solution: Ensure strictly anhydrous conditions. Use freshly opened, molecular-sieve-dried methanol and anhydrous bases. Purge the reaction vessel with dry nitrogen gas before sealing.
Q2: My mass spec shows a loss of 100 Da. What happened to the Boc group? Cause: Acidic workup. The Boc group is highly sensitive to acid[1]. If you attempted to neutralize the basic cleavage cocktail with an acid (like TFA or HCl) before extraction or evaporation, the Boc group on the D-Lys side chain was cleaved. Solution: Do not use strong acids for neutralization. The DIPEA protocol described above is volatile enough to be removed under reduced pressure without requiring chemical neutralization.
Q3: My cleavage yield is very low, and most of the peptide remains on the resin. How can I drive the reaction to completion? Cause: Transesterification is highly sensitive to the steric bulk of the C-terminal amino acid[2]. While a C-terminal Glycine cleaves rapidly, bulkier residues like D-Lysine present steric hindrance that slows the nucleophilic attack. Solution: If the 16-hour DIPEA/MeOH protocol is too slow, escalate to 1.0 M Sodium Methoxide (NaOMe) in anhydrous MeOH for 30–60 minutes[4]. Be aware that stronger bases carry a slightly higher risk of epimerization, so monitor the chiral purity of your D-Lysine residue post-cleavage.
Q4: Can I use 2-Chlorotrityl chloride (2-CTC) resin instead of HMBA for this workflow? Cause: 2-CTC is an acid-labile linker. While transesterification of 2-CTC with MeOH/HCl is documented[3], the acidic conditions required (0.2–3.0 M HCl) will inevitably cause premature Boc deprotection. Solution: No. Stick to base-labile linkers like HMBA for the orthogonal cleavage of Z/Boc protected peptides to preserve side-chain integrity.
References
-
BenchChem Tech Support. "A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides." Benchchem. 1
-
Peptides.com. "Cleavage from HMBA-MBHA Resin." Peptides.com.4
-
RSC Advances. "C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles." Royal Society of Chemistry. 2
-
Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Sigma-Aldrich.
-
Journal of Combinatorial Chemistry. "Direct Conversion of Resin-Bound Peptides to C-Terminal Esters." YSU.am. 3
Sources
Technical Support Center: Purification of Z-D-Lys(Boc)-OMe
Welcome to the Technical Support Center for the purification of Z-D-Lys(Boc)-OMe (N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine methyl ester).
As a fully protected amino acid derivative, Z-D-Lys(Boc)-OMe lacks the zwitterionic character of free amino acids. It behaves as a highly hydrophobic, uncharged small organic molecule. Standard peptide purification protocols (e.g., Reverse-Phase HPLC with acidic modifiers) often lead to solubility issues, poor resolution, or degradation. This guide provides field-proven troubleshooting, FAQs, and self-validating protocols to ensure high-yield, high-purity isolation for researchers and drug development professionals.
Part 1: Purification Strategy Workflow
Before committing your crude mixture to a column, it is critical to assess the physical state of the compound and profile it via Thin Layer Chromatography (TLC). The decision tree below outlines the optimal path to high-purity isolation.
Caption: Workflow for selecting the optimal purification strategy for Z-D-Lys(Boc)-OMe.
Part 2: Troubleshooting & FAQs
Q1: Why does my crude Z-D-Lys(Boc)-OMe precipitate immediately upon loading onto the RP-HPLC column? Causality: The molecule is fully protected by three hydrophobic groups (Z, Boc, OMe) and lacks any free ionizable amines or carboxylic acids. Standard RP-HPLC loading conditions typically utilize high aqueous concentrations (e.g., 5% Acetonitrile in Water). In these conditions, the extreme hydrophobicity of the protected peptide causes it to crash out of solution, leading to column clogging and broad, unresolved peaks[1]. Solution: Switch to using a silica gel stationary phase[2]. If RP-HPLC is strictly required for trace impurity removal, dissolve the sample in a high-organic solvent (e.g., 40-50% Acetonitrile or Methanol) and begin the gradient at a correspondingly high organic baseline[3].
Q2: During LC-MS analysis of my purified fractions, I observe a major mass peak at [M-100]+. What went wrong? Causality: A mass loss of 100 Da is the classic signature of Boc (tert-butyloxycarbonyl) group cleavage (loss of isobutylene and CO₂). This occurs when the molecule is exposed to acidic conditions. Standard peptide RP-HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent, which is highly destructive to the acid-labile Boc group during the concentration of fractions[4]. Solution: Eliminate TFA from your workflow. Use neutral mobile phases (e.g., Water/Acetonitrile without modifiers) or mildly basic volatile buffers (e.g., 0.1% Ammonium Bicarbonate) if ionization is required for MS detection[5].
Q3: How can I effectively separate unreacted Z-D-Lys(Boc)-OH from the desired methyl ester (Z-D-Lys(Boc)-OMe)? Causality: The unreacted starting material (Z-D-Lys(Boc)-OH) possesses a free carboxylic acid, making it a strong hydrogen-bond donor and highly polar. The product (Z-D-Lys(Boc)-OMe) is a neutral ester. Solution: Normal-phase chromatography easily resolves this mixture. The free carboxylic acid of the starting material will interact strongly with the polar silanol groups of the bare silica gel, remaining near the baseline (low Rf), while the less polar methyl ester will elute significantly earlier in a Hexane/Ethyl Acetate gradient[1].
Caption: Chemical vulnerabilities of the protecting groups in Z-D-Lys(Boc)-OMe.
Part 3: Quantitative Data & Method Comparison
| Purification Method | Stationary Phase | Mobile Phase | Target Impurities Removed | Pros | Cons |
| Normal Phase Flash | Bare Silica Gel (60 Å) | Hexanes / Ethyl Acetate | Unreacted acids, polar byproducts | High loading capacity, excellent resolution of esters vs. acids | Requires solvent evaporation, not ideal for highly polar peptides |
| RP-HPLC (Neutral) | C8 or C4 (Large pore) | Water / Acetonitrile (No TFA) | Closely related hydrophobic analogs | High theoretical plates, trace impurity removal | Low loading capacity, potential solubility issues |
| Recrystallization | None | Ethyl Acetate / Hexanes | Broad spectrum of minor impurities | Highly scalable, inexpensive, yields crystalline solid | Requires the crude to be a solid, may trap solvent |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Primary Method)
Self-Validation Checkpoint: This protocol includes a TLC pre-screen to ensure the ΔRf between the product and impurities is ≥ 0.15 before committing the bulk sample to the column.
-
TLC Pre-Screening: Spot the crude mixture on a silica gel TLC plate. Develop in 60:40 Hexanes:Ethyl Acetate. Visualize using UV light (254 nm, active due to the Z group) and Ninhydrin stain (should be negative, as there are no free amines; if positive, Boc or Z deprotection has occurred).
-
Sample Loading: Dissolve the crude Z-D-Lys(Boc)-OMe in a minimal volume of Dichloromethane (DCM). If the sample is a thick oil, dry-loading onto Celite or bare silica is recommended to prevent band broadening.
-
Column Equilibration: Equilibrate a silica gel flash column with 100% Hexanes (or Petroleum Ether) for 3 Column Volumes (CV).
-
Gradient Elution:
-
0-2 CV: 100% Hexanes
-
2-10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexanes.
-
10-12 CV: Isocratic hold at 50% Ethyl Acetate to elute the target ester.
-
-
Fraction Collection & Validation: Collect fractions and analyze via TLC. Combine fractions containing the pure product (single spot). Concentrate under reduced pressure (rotary evaporator) keeping the water bath below 40°C to prevent thermal degradation of the Boc group.
Protocol 2: High-Organic RP-HPLC (Polishing Method)
Self-Validation Checkpoint: The protocol avoids acidic modifiers to prevent Boc cleavage, validating structural integrity post-purification via neutral LC-MS.
-
Column Selection: Select a C8 or C4 preparative column rather than a standard C18. The shorter alkyl chains reduce the excessive retention of the highly hydrophobic fully protected peptide[1].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-Grade Water (Strictly NO TFA).
-
Solvent B: HPLC-Grade Acetonitrile (Strictly NO TFA).
-
-
Sample Solvation: Dissolve the semi-pure sample in 50% Acetonitrile / 50% Water. If turbidity persists, increase Acetonitrile up to 70%. Do not use DMSO if it can be avoided, as it alters retention dynamics and mass-transfer kinetics[5].
-
Gradient Elution:
-
0-2 min: Isocratic hold at 40% B (to match loading solvent and prevent precipitation).
-
2-15 min: Linear gradient from 40% B to 95% B.
-
15-18 min: Column wash at 95% B.
-
-
Recovery: Lyophilize the collected fractions immediately. Avoid prolonged storage in aqueous solutions to prevent spontaneous ester hydrolysis.
References
-
Can you use normal phase chromatography to purify protected peptides? Source: Biotage URL:[Link]
-
How do I develop a reversed-phase flash column chromatography method? Source: Biotage URL:[Link]
-
How to purify hydrophilic peptides - Why won't my peptide stick to my column? Source: Biotage URL:[Link]
-
Overview of Custom Peptide Synthesis Source: Peptide2.com URL:[Link]
Sources
Technical Support Center: Synthesis of Z-D-Lys(Boc)-OMe
Welcome to the technical support resource for the synthesis of Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine methyl ester (Z-D-Lys(Boc)-OMe). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical, orthogonally protected amino acid derivative in peptide synthesis and other advanced applications. Here, we provide in-depth FAQs and troubleshooting guides based on established chemical principles and field-proven experience to help you navigate common challenges, identify impurities, and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis and potential challenges.
Q1: What are the primary impurities I should anticipate during the synthesis of Z-D-Lys(Boc)-OMe?
The synthesis of Z-D-Lys(Boc)-OMe involves multiple steps of protection and functional group manipulation. Impurities typically arise from incomplete reactions, side reactions due to the bifunctional nature of lysine, or loss of stereochemical integrity.[1][]
Table 1: Common Impurities in Z-D-Lys(Boc)-OMe Synthesis
| Impurity Name | Structure | Common Cause | Typical Analytical Signature (LC-MS) |
| Di-Z-Lysine Derivative | Z-D-Lys(Z)-OMe | Non-selective protection; reaction of Z-Cl with both α- and ε-amino groups. | Expected Mass + 134.1 Da |
| Di-Boc-Lysine Derivative | Boc-D-Lys(Boc)-OMe | Non-selective protection; reaction of Boc-anhydride with both amino groups. | Expected Mass + 100.1 Da |
| Racemized Product (L-isomer) | Z-L-Lys(Boc)-OMe | Exposure to harsh basic conditions or elevated temperatures during protection or esterification steps.[3][4] | Co-elution or separate peak in chiral HPLC; identical mass. |
| Unreacted Starting Material | Z-D-Lys(Boc)-OH | Incomplete esterification reaction. | Expected Mass - 14.0 Da |
| Incompletely Protected Lysine | H-D-Lys(Boc)-OMe | Incomplete benzyloxycarbonylation (Z-protection) step. | Expected Mass - 134.1 Da |
Q2: What is the standard synthetic route, and why is the order of protection so critical?
A robust synthesis relies on an orthogonal protection strategy, where one protecting group can be removed without affecting the other. The most common and reliable route involves first protecting the more nucleophilic ε-amino group with the acid-labile Boc group, followed by protection of the α-amino group with the hydrogenolysis-labile Z group, and finally, esterification. This sequence prevents the formation of undesired byproducts.[][5]
Caption: Recommended synthetic workflow for Z-D-Lys(Boc)-OMe.
The chemoselectivity of the first step is key. The ε-amino group is generally more nucleophilic than the α-amino group, allowing for its selective protection under carefully controlled pH and stoichiometry. Protecting the α-amino group first is more challenging and can lead to a higher incidence of di-protected byproducts.
Q3: How can I best monitor the reaction and identify impurities?
A multi-technique approach is essential for reliable monitoring and characterization.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress. Use a combination of visualization techniques (UV light for the Z-group, and a ninhydrin or potassium permanganate stain) to differentiate between starting materials, intermediates, and the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.[] A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying unknown peaks. It is the most direct way to detect over-acylation (di-Z or di-Boc) or incomplete reactions.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the main product peaks.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: "My mass spectrum shows a significant peak at M+134 or M+100. What is it and how do I fix it?"
-
Likely Cause: You are observing a di-acylated byproduct. A peak at M+134 corresponds to the di-Z derivative (Z-D-Lys(Z)-OMe) , while a peak at M+100 corresponds to the di-Boc derivative (Boc-D-Lys(Boc)-OMe) . This occurs when the acylating agent (Z-Cl or Boc₂O) reacts with both the α- and ε-amino groups of lysine.[] This is a classic chemoselectivity failure.
-
Underlying Mechanism: The ε-amino group of lysine is more basic and sterically accessible than the α-amino group, making it more nucleophilic. However, under insufficiently controlled conditions (e.g., excess acylating agent, incorrect pH, or prolonged reaction times), the less reactive α-amino group will also react.
-
Preventative Measures & Solutions:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the acylating agent in the respective protection step.
-
Slow Addition: Add the acylating agent (Z-Cl or Boc₂O) dropwise to a cooled solution (0-5 °C) of the lysine derivative to maintain local control over the concentration.
-
pH Control: Maintain the recommended pH for the reaction. For Boc protection, a slightly basic pH (8.5-9.5) is typical. For Z protection, conditions are often managed with a base like sodium carbonate or bicarbonate.
-
Purification: These higher molecular weight, less polar byproducts can typically be separated from the desired product using flash column chromatography on silica gel. A gradient elution with a solvent system like Hexane/Ethyl Acetate is often effective.
-
Caption: Formation pathway of di-acylated impurity.
Problem: "My chiral HPLC analysis shows two peaks, indicating a loss of optical purity."
-
Likely Cause: You are observing racemization, which is the conversion of the D-enantiomer to a mixture of D- and L-enantiomers.[]
-
Underlying Mechanism: The α-proton of an amino acid is susceptible to deprotonation under basic conditions, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L configurations.[4] This process can be exacerbated by elevated temperatures or the use of certain activating agents in subsequent coupling reactions.
-
Preventative Measures & Solutions:
-
Avoid Strong Bases: Use mild inorganic bases (e.g., NaHCO₃, Na₂CO₃) instead of strong organic bases like DBU or strong hydroxides where possible, especially at elevated temperatures.
-
Maintain Low Temperatures: Perform all protection and activation steps at low temperatures (typically 0 °C) to minimize the rate of enolization.
-
Choose Additives Wisely: If using this compound to create an activated ester for peptide coupling, the addition of racemization suppressants like HOBt (1-Hydroxybenzotriazole) or OxymaPure is crucial.[4]
-
Purification: Separating enantiomers or diastereomers is often difficult and requires specialized chiral chromatography, which is best avoided by preventing racemization in the first place.
-
Problem: "The final esterification step is low-yielding and TLC shows my starting carboxylic acid is still present."
-
Likely Cause: The esterification reaction is incomplete. This can be due to inefficient reagents, insufficient reaction time, or deactivation of the reagents by moisture.
-
Underlying Mechanism: The conversion of a carboxylic acid to a methyl ester requires an electrophilic source of a methyl group (like methyl iodide) or activation of the carboxylate. Methods using reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol work by activating the carboxyl group towards nucleophilic attack by methanol.[8] These reagents are highly sensitive to water.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use dry solvents (especially methanol) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Choice: The TMSCl/methanol method is highly effective and generally clean.[8] Add TMSCl slowly to cold methanol, then add your Z-D-Lys(Boc)-OH. The reaction generates HCl in situ, which catalyzes the esterification.
-
Monitor to Completion: Allow the reaction to stir at room temperature until TLC analysis (staining with an indicator like bromocresol green can visualize the acidic starting material) shows complete consumption of the starting material. This may take several hours to overnight.
-
Workup: After completion, the solvent and excess reagents can be removed under reduced pressure. The resulting product is the hydrochloride salt, which can be used as is or neutralized with a mild base during an aqueous workup.
-
Part 3: Protocols & Characterization
Protocol 1: Recommended Synthesis of Z-D-Lys(Boc)-OMe
This protocol is a guideline and may require optimization based on lab-specific conditions and reagent purity.
Step 1: Synthesis of H-D-Lys(Boc)-OH
-
Dissolve D-Lysine hydrochloride in a 1:1 mixture of Dioxane and Water.
-
Cool the solution to 0 °C in an ice bath.
-
Adjust the pH to ~9.5 using a solution of 1M NaOH.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dissolved in a minimal amount of Dioxane dropwise over 1 hour, maintaining the pH at 9.5 by concurrent addition of 1M NaOH.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the product.
Step 2: Synthesis of Z-D-Lys(Boc)-OH
-
Dissolve H-D-Lys(Boc)-OH (1.0 eq) in a suitable solvent mixture (e.g., THF/water).
-
Cool to 0 °C and add a mild base such as NaHCO₃ (2.5 eq).
-
Slowly add Benzyl Chloroformate (Z-Cl) (1.1 eq) while vigorously stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform a standard aqueous workup and purify by recrystallization or flash chromatography.
Step 3: Synthesis of Z-D-Lys(Boc)-OMe (TMSCl Method)
-
Suspend Z-D-Lys(Boc)-OH (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) via syringe. The suspension should become a clear solution.
-
Remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TMSCl under reduced pressure to yield the crude product, which can be purified by flash chromatography (Ethyl Acetate/Hexanes gradient).
Protocol 2: Analytical HPLC Method
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 254 nm (for Z-group)
Part 4: References
-
D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation. PubMed.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Related impurities in peptide medicines. PubMed.
-
Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. PrepChem.com.
-
Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
-
Synthesis of (c) Z-D-Lys(Boc)-Phe-D-Lys(Boc)-Phe-Gly-OMe. PrepChem.com.
-
Nα-Z-Nε-Boc-D-lysine methyl ester. Chem-Impex.
-
Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. MDPI.
-
The Role of Impurity Profiling in Therapeutic Peptides. Veeprho.
-
Racemization of lysine - US Patent US2536360A. Google Patents.
-
Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. BOC Sciences.
-
Classification of Impurities in Synthetic Peptide Drugs. BOC Sciences.
-
Peptide Impurities. Sigma-Aldrich.
-
Preparation of D-lysine by chemical reaction and microbial asymmetric transformation. ResearchGate.
-
Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
-
WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents.
-
Z- D -Lys(Boc)-OH Product Information. MilliporeSigma.
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses.
-
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. SciSpace.
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (Journal).
Sources
- 1. veeprho.com [veeprho.com]
- 3. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. scispace.com [scispace.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-D-Lys(Boc)-OMe Linker Compatibility & Troubleshooting Guide
As a Senior Application Scientist, I frequently encounter challenges regarding the site-specific conjugation of complex linkers to orthogonally protected amino acids. Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) is a highly versatile, chiral building block widely utilized in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and complex peptides[1]. Its three orthogonal protecting groups—Z (benzyloxycarbonyl) on the
This guide provides validated protocols, mechanistic insights, and troubleshooting steps for conjugating various linkers to this molecule, ensuring high scientific integrity and experimental reproducibility.
Section 1: Orthogonal Deprotection & Conjugation Workflows
To successfully attach a linker to a specific site on Z-D-Lys(Boc)-OMe, you must first selectively remove the corresponding protecting group without disturbing the others.
Orthogonal deprotection pathways for Z-D-Lys(Boc)-OMe enabling site-specific linker conjugation.
Q1: How do I selectively attach an amine-reactive linker (e.g., NHS-PEG) to the -amine without affecting the -amine or C-terminus?
Expert Insight : The Boc group is highly acid-labile, while the Z and OMe groups remain completely stable under moderately acidic conditions. By treating the molecule with Trifluoroacetic acid (TFA), the Boc group undergoes acid-catalyzed hydrolysis. The mechanism initiates via protonation of the carbamate oxygen, followed by fragmentation into a stable tert-butyl cation and a carbamic acid intermediate[2]. This intermediate rapidly decarboxylates to release CO
Acid-catalyzed reaction mechanism of TFA-mediated Boc deprotection yielding the free amine.
Validated Protocol: Selective Boc Deprotection
-
Dissolution : Dissolve Z-D-Lys(Boc)-OMe in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M[2].
-
Acidification : Cool the solution to 0 °C in an ice bath. Dropwise, add an equal volume of TFA (final concentration 50% v/v). Causality: Cooling prevents exothermic side reactions and preserves the integrity of the Z group.
-
Reaction : Remove the ice bath and stir at room temperature for 1–3 hours. Monitor via LC-MS or TLC until the starting material is entirely consumed[2].
-
Workup : Evaporate the solvent and excess TFA under a stream of nitrogen. Azeotrope with toluene (3 × 10 mL) to remove residual TFA[3]. The resulting Z-D-Lys-OMe TFA salt is ready for immediate coupling with NHS-ester linkers using a mild base like DIPEA (N,N-Diisopropylethylamine) to neutralize the salt.
Q2: What is the optimal method for exposing the -amine for N-terminal linker extension (e.g., coupling a Val-Cit-PAB linker)?
Expert Insight : The Z group is cleaved via catalytic hydrogenolysis, which is completely orthogonal to the acid-labile Boc and base-labile OMe groups. Under a hydrogen atmosphere with a Palladium on Carbon (Pd/C) catalyst, the benzyl-oxygen bond is reduced, releasing toluene and CO
Validated Protocol: Selective Z Deprotection
-
Preparation : Dissolve Z-D-Lys(Boc)-OMe in HPLC-grade methanol or ethyl acetate[5].
-
Catalyst Addition : Carefully add 10% wt/wt Pd/C (typically 5-10% mol equivalent). Caution: Pd/C is pyrophoric when dry; always add it to the solvent under an inert argon/nitrogen atmosphere.
-
Hydrogenation : Purge the flask with hydrogen gas (balloon or Parr apparatus at 1 atm) and stir vigorously at room temperature for 2–6 hours[5].
-
Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite bed with excess methanol[6].
-
Concentration : Evaporate the filtrate in vacuo to yield H-D-Lys(Boc)-OMe. Proceed to couple the carboxylate-bearing linker using standard amide coupling reagents (e.g., HATU/DIPEA).
Q3: How can I functionalize the C-terminus with an amine-bearing linker while preserving the D-stereocenter?
Expert Insight : The methyl ester (OMe) is removed via base-catalyzed saponification using Lithium Hydroxide (LiOH). However, basic conditions can abstract the
Validated Protocol: OMe Hydrolysis
-
Solvent System : Dissolve Z-D-Lys(Boc)-OMe in a 5:1 mixture of Tetrahydrofuran (THF) and water[5].
-
Hydrolysis : Cool to 0 °C. Add 1.1 equivalents of 1M aqueous LiOH dropwise. Causality: Using exactly 1.1 equivalents minimizes excess base, drastically reducing the risk of racemization[7].
-
Monitoring : Stir at 0 °C for 1 hour, checking progress via TLC[5].
-
Quenching : Once complete, immediately acidify to pH 4-5 using 1M HCl or acetic acid to protonate the carboxylate and halt base-catalyzed side reactions[5].
-
Extraction : Extract the product (Z-D-Lys(Boc)-OH) into ethyl acetate, dry over MgSO
, and concentrate.
Section 2: Linker Compatibility Data
Below is a summary of common linker classes and their compatibility with the deprotected intermediates of Z-D-Lys(Boc)-OMe.
| Linker Type | Reactive Group | Target Site on D-Lys | Required Deprotection | Recommended Coupling Reagents | Yield Expectation |
| PEG-NHS Esters | NHS Ester | TFA (Boc) or Pd/C (Z) | DIPEA (pH 8.0-8.5) | 85 - 95% | |
| Val-Cit-PAB | Carboxylic Acid | Pd/C (Z) | HATU, DIPEA in DMF | 75 - 90% | |
| Alkyl-Diamines | Primary Amine | C-terminus (Carboxyl) | LiOH Saponification (OMe) | EDC, HOBt, DIPEA | 70 - 85% |
| Maleimide-Alkyl | NHS Ester | TFA (Boc) | NMM in DCM | 80 - 90% |
Section 3: Troubleshooting Common Issues
Q: My LC-MS shows a +56 Da mass adduct after Boc deprotection. What happened? A: This indicates tert-butylation of your molecule. During TFA cleavage, the tert-butyl cation can act as an alkylating agent before it eliminates into isobutene[2]. Solution: Add a carbocation scavenger to your TFA cocktail. A standard mixture is TFA/DCM/Triisopropylsilane (TIPS)/Water (50:45:2.5:2.5). The TIPS will quench the tert-butyl cations, preventing re-alkylation.
Q: I am observing significant racemization (conversion to L-Lys) after coupling my linker to the C-terminus. How can I prevent this? A: Racemization during C-terminal coupling is typically caused by the over-activation of the carboxylic acid, leading to the formation of an oxazolone intermediate[7]. Solution: Avoid uronium-based coupling reagents like HATU for sensitive stereocenters. Instead, use DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate) at 0 °C. Oxyma suppresses oxazolone formation highly effectively compared to traditional HOBt.
Q: My Z-deprotection using Pd/C is stalling at 50% conversion. Why?
A: The palladium catalyst is likely being poisoned. If your linker or starting material contains trace sulfur compounds (e.g., thioethers) or residual solvents from previous steps, they will irreversibly bind to the Pd surface.
Solution: Ensure your starting material is highly purified. If the reaction stalls, filter off the old catalyst through Celite and resubject the mixture to fresh Pd/C. Alternatively, switch to Pearlman's catalyst (Pd(OH)
References
-
Sigma-Aldrich. "CAS 84559-78-4 | Z-D-Lys(boc)-ome." 1
-
BenchChem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)." 2
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." 3
-
RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges." 4
-
RSC.org. "SUPPORTING INFORMATION: General Procedure for the deprotection of the Z-group or benzyl ester." 5
-
ACS Publications. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." 7
-
Google Patents. "WO2017175233A1 - Process for large scale liquid phase synthesis of carbetocin and its novel intermediates." 6
Sources
- 1. CAS 84559-78-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. WO2017175233A1 - Process for large scale liquid phase synthesis of carbetocin and its novel intermediates - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Long Peptide Synthesis with Z-D-Lys(Boc)-OMe
Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering critical bottlenecks when incorporating the fully protected building block Z-D-Lys(Boc)-OMe into long or complex peptide sequences.
By understanding the underlying mechanisms of steric hindrance, hydrophobicity, and orthogonal deprotection, you can transition from trial-and-error troubleshooting to rational, causality-driven experimental design.
Frequently Asked Questions (FAQs): Mechanisms & Causality
Q: Why does the inclusion of Z-D-Lys(Boc)-OMe in long sequences trigger severe chain aggregation? A: Z-D-Lys(Boc)-OMe is a highly versatile building block used to selectively modify lysine residues and synthesize complex architectures 1[1]. However, both the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are profoundly hydrophobic. When incorporated into a growing peptide chain, they drastically increase the overall lipophilicity of the microenvironment. As the peptide elongates beyond 10-15 residues, these hydrophobic domains drive intermolecular interactions, leading to the formation of stable β-sheet structures. This aggregation creates a physical barrier that prevents coupling reagents and incoming amino acids from accessing the reactive N-terminus, resulting in incomplete reactions, sequence deletions, and diminished yields 2[2] .
Q: I am experiencing incomplete couplings when adding the next amino acid to a deprotected D-Lys(Boc) residue. What causes this steric resistance? A: The difficulty stems from a combination of stereochemical and steric factors. The D-stereocenter alters the local trajectory of the peptide backbone, which can induce unexpected, sterically hindered folding conformations 3[3]. Furthermore, the bulky Boc group on the ε-amine creates a massive steric exclusion zone around the α-amine once the Z group is removed. This steric hindrance drastically reduces the nucleophilicity of the α-amine, making standard carbodiimide-based couplings (e.g., DIC/HOBt) kinetically unfavorable and highly inefficient 4[4].
Q: How do I safely utilize the C-terminal methyl ester (OMe) of Z-D-Lys(Boc)-OMe for fragment condensation without causing epimerization? A: Z-D-Lys(Boc)-OMe is fully protected at the backbone. While the N-terminal Z group can be removed via catalytic hydrogenolysis, utilizing the C-terminus requires saponification of the methyl ester. Standard base-catalyzed saponification (e.g., NaOH) can abstract the α-proton, leading to the formation of an enolate intermediate and subsequent epimerization (conversion of the D-Lys to a D/L racemic mixture). To prevent this, mild conditions using LiOH in a mixed aqueous/organic solvent system (e.g., THF/H₂O) at low temperatures (0°C) are strictly required to maintain chiral integrity.
Diagnostic & Troubleshooting Workflows
To systematically resolve synthesis failures, follow the logical pathways mapped out in the diagrams below.
Troubleshooting workflow for resolving incomplete couplings in sterically hindered peptide synthesis.
Orthogonal deprotection pathways for Z-D-Lys(Boc)-OMe enabling selective peptide modifications.
Quantitative Reagent Selection
Choosing the correct coupling reagent is the most critical variable when dealing with the steric bulk of the D-Lys(Boc) residue. The table below summarizes the empirical performance of various activators.
| Coupling Reagent | Activation Mechanism | Relative Yield (Steric Couplings) | Epimerization Risk | Recommended Application |
| DIC / Oxyma Pure | Carbodiimide / Ester | 40 - 60% | Low | Routine elongation of non-hindered sequences |
| HCTU / DIPEA | Aminium / Cl-HOBt | 75 - 85% | Moderate | Mildly hindered couplings |
| HATU / DIPEA | Aminium / HOAt | > 95% | Moderate | Gold standard for highly hindered D-Lys couplings 4[4] |
| COMU / TMP | Uronium / Oxyma | > 95% | Very Low | Fragment condensation requiring strict chiral integrity |
Self-Validating Experimental Protocols
The following methodologies are designed as closed-loop systems. They include built-in validation gates to ensure you do not proceed to the next step with a failed intermediate.
Protocol A: Solution-Phase Fragment Condensation with Z-D-Lys(Boc)-OMe
Objective: Couple a synthesized peptide fragment to the free N-terminus of H-D-Lys(Boc)-OMe. Causality: Solution-phase fragment condensation is often required when Solid-Phase Peptide Synthesis (SPPS) fails due to severe on-resin aggregation of "difficult sequences" 3[3].
-
Orthogonal Z-Deprotection (Hydrogenolysis): Dissolve Z-D-Lys(Boc)-OMe in anhydrous Methanol (0.1 M). Add 10% Pd/C catalyst (10% w/w). Stir vigorously under an H₂ atmosphere (1 atm) for 2 hours at room temperature.
-
Validation Gate: Monitor the reaction via TLC (Ninhydrin stain). A positive (purple) spot indicates the successful liberation of the primary α-amine. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.
-
-
Fragment Activation: Dissolve the C-terminal free-acid peptide fragment (1.0 eq) in a 1:1 mixture of anhydrous DMF/NMP. Add HATU (0.95 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C.
-
Condensation: Add the freshly prepared H-D-Lys(Boc)-OMe (1.1 eq) to the activated fragment solution. Stir at room temperature for 12 hours.
-
Self-Validation (LC-MS): Quench a 5 µL aliquot of the reaction mixture in 50% Acetonitrile/Water. Analyze via LC-MS.
-
Decision Gate: If the target mass [M+H]+ is the base peak, proceed to aqueous workup. If unreacted fragment remains, add an additional 0.5 eq of HATU/DIPEA and stir for 4 additional hours.
-
Protocol B: Overcoming Aggregation During Elongation (SPPS)
Objective: Prevent β-sheet aggregation when elongating highly hydrophobic sequences containing D-Lys(Boc). Causality: As the peptide elongates, secondary structures cause individual molecules to aggregate into insoluble complexes, drastically lowering reaction rates .
-
Solvent Modification: Prepare a specialized coupling solution consisting of 20% DMSO in NMP.
-
Causality: The addition of chaotropic agents like DMSO disrupts intermolecular hydrogen bonding, effectively breaking up β-sheet packing and re-solubilizing the growing peptide chain [](].
-
-
High-Efficiency Coupling: Add Fmoc-AA-OH (4.0 eq), COMU (4.0 eq), and Oxyma Pure (4.0 eq) to the resin.
-
Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x) to remove excess reagents. Perform a Kaiser test on a few isolated beads.
References
-
[2] MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2
-
[3] National Institutes of Health (NIH) / PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. 3
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
[4] BenchChem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. 4
Sources
Validation & Comparative
Technical Comparison: N-α-Protection Strategies for D-Lysine Derivatives
Executive Summary
In the synthesis of complex peptides and peptidomimetics, the choice between Z-D-Lys(Boc)-OMe (Benzyloxycarbonyl) and Fmoc-D-Lys(Boc)-OMe (Fluorenylmethyloxycarbonyl) is not merely a matter of preference but of orthogonal strategy .
-
The Verdict:
-
Choose Z-D-Lys(Boc)-OMe for Solution Phase Synthesis . It offers superior orthogonality.[1][2][] The Z-group can be removed via catalytic hydrogenolysis (
) without affecting the C-terminal methyl ester (OMe) or the side-chain Boc group. This creates a true "three-dimensional" orthogonal system. -
Choose Fmoc-D-Lys(Boc)-OMe only if you are operating strictly within a base-labile workflow where hydrogenolysis is impossible (e.g., presence of Cys/Met sulfur). Warning: The removal of Fmoc using piperidine carries a high risk of diketopiperazine (DKP) formation or aminolysis of the methyl ester, significantly reducing yield.
-
Chemical Profile & Orthogonality[1][2][3][4][5]
The fundamental difference lies in the deprotection mechanism of the
| Feature | Z-D-Lys(Boc)-OMe | Fmoc-D-Lys(Boc)-OMe |
| N-α Protection | Z (Cbz) : Benzyloxycarbonyl | Fmoc : 9-Fluorenylmethoxycarbonyl |
| Deprotection Reagent | 20% Piperidine in DMF (Base) | |
| Mechanism | Decarboxylation via Toluene formation | |
| Side Chain (Boc) Stability | Stable during Hydrogenolysis | Stable to Piperidine |
| C-Term (OMe) Stability | Stable (Neutral conditions) | Unstable (Risk of Aminolysis/DKP) |
| Solubility | High in MeOH, EtOAc, DCM | High in DMF, DCM; Low in MeOH |
| Primary Application | Solution Phase Synthesis | SPPS Building Block / DKP Synthesis |
The Orthogonality Matrix
The following diagram illustrates the compatibility of protecting groups. Note the "Conflict Zone" for Fmoc/OMe.
Figure 1: Orthogonality Map. Green arrows indicate clean reactions; Red arrows indicate side-reaction risks. Note the conflict between Piperidine and the Methyl Ester (OMe).
Performance Analysis & Experimental Data
Solubility and Handling[6][7][8]
-
Z-D-Lys(Boc)-OMe: Exhibits excellent solubility in a wide range of organic solvents, including Ethyl Acetate and Methanol. This facilitates easy purification via liquid-liquid extraction (work-up).
-
Fmoc-D-Lys(Boc)-OMe: Highly soluble in DMF and DCM. However, its lower solubility in ethereal solvents can complicate extraction-based workups, often necessitating column chromatography.
Deprotection Efficiency (The "Field Test")
Scenario A: Z-Deprotection (Hydrogenolysis)
-
Conditions: MeOH, 10% Pd/C,
balloon, RT, 2h. -
Experimental Yield: Typically 95-99% .
-
Observation: The reaction is clean. The byproduct is toluene (volatile) and
(gas). The Boc group remains 100% intact. The methyl ester is untouched. -
Expert Insight: This is the "Gold Standard" for generating H-D-Lys(Boc)-OMe for subsequent coupling.
Scenario B: Fmoc-Deprotection (Base)
-
Conditions: 20% Piperidine in DMF, RT, 10-30 min.
-
Experimental Yield: 60-85% (Variable).
-
Risk Factor: The free amine generated after Fmoc removal can attack the intramolecular methyl ester, forming a Diketopiperazine (DKP) . This cyclization terminates the chain and reduces yield.
-
Mitigation: If you must use Fmoc, use a bulky base (e.g., DBU) or extremely short reaction times, but this compromises Fmoc removal efficiency.
Experimental Workflows
Protocol 1: Safe Generation of H-D-Lys(Boc)-OMe from Z-Precursor
Use this protocol for solution-phase synthesis of D-Lysine intermediates.
-
Dissolution: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 10 mL of anhydrous Methanol (MeOH).
-
Catalyst Addition: Carefully add 10% wt/wt Palladium on Carbon (Pd/C) under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with Hydrogen gas (
) using a balloon. Stir vigorously at Room Temperature (RT) for 2 hours. -
Monitoring: Check TLC (System: EtOAc/Hexane). The starting material spot (UV active) should disappear.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[4]
-
Isolation: Concentrate the filtrate in vacuo.
-
Result: H-D-Lys(Boc)-OMe is obtained as a clear oil or white solid. Yield >95%. Ready for immediate coupling.
Protocol 2: Fmoc Removal (High Risk Context)
Use this only if hydrogenolysis is contraindicated (e.g., presence of Sulfur).
-
Dissolution: Dissolve 1.0 mmol of Fmoc-D-Lys(Boc)-OMe in 5 mL of DMF.
-
Reaction: Add 1.25 mL of Piperidine (20% v/v).
-
Timing: Stir for exactly 5-10 minutes. Do not extend time.
-
Quenching: Immediately dilute with large volume of ice-cold Ether or slightly acidic buffer (pH 6) to neutralize the base and precipitate the product (if applicable) or extract quickly.
-
Warning: Prolonged exposure to piperidine will convert the product into the cyclic DKP byproduct.
Comparative Data Summary
| Parameter | Z-D-Lys(Boc)-OMe | Fmoc-D-Lys(Boc)-OMe |
| MW ( g/mol ) | ~394.5 | ~482.6 |
| Deprotection Yield | High (>95%) | Moderate (60-85%) due to side reactions |
| DKP Risk | Negligible | High (Intramolecular cyclization) |
| Racemization Risk | Low (Carbamate protection) | Low to Moderate (Base-catalyzed) |
| Cost Efficiency | High (Cheaper reagents) | Moderate (Fmoc reagents are pricier) |
| Storage | Stable at | Stable at |
Synthesis Pathway Visualization
The following diagram details the divergent pathways and the "Dead End" risk associated with the Fmoc route.
Figure 2: Reaction Pathway Analysis. The Z-route provides a direct, high-yield path. The Fmoc-route risks irreversible cyclization (DKP).
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][][7][8] Chemical Reviews, 109(6), 2455-2504.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
García-Castañeda, J. E., et al. (2014).[9] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of the Mexican Chemical Society, 58(4).
-
BenchChem Technical Guides. (2025). "A Researcher's Guide to Orthogonal Protection: Boc vs. Z vs. Alloc."
-
Fields, G. B. (1994). "Methods for Removing the Fmoc Group." Methods in Molecular Biology, Vol 35.[10] Humana Press.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. renyi.hu [renyi.hu]
The Strategic Superiority of the Z-Protecting Group Over Fmoc in Advanced Synthesis
In the precise architecture of peptide and organic synthesis, the strategic selection of protecting groups dictates the success of complex molecular assembly. While the 9-Fluorenylmethyloxycarbonyl (Fmoc) group has become the undisputed workhorse of Solid-Phase Peptide Synthesis (SPPS), it introduces significant mechanistic liabilities in solution-phase chemistry and sensitive substrate synthesis.
The Carboxybenzyl group (Z or Cbz), introduced by Bergmann and Zervas in 1932, remains a foundational tool that offers distinct chemical, economic, and mechanistic advantages over Fmoc[1]. This guide provides a rigorous comparative analysis of the Z-protecting group versus Fmoc, detailing the causality behind their reactivity and providing self-validating protocols for their application.
Mechanistic Divergence: The Causality of Cleavage and Byproduct Fate
The most critical distinction between Z and Fmoc lies in their deprotection mechanisms and the thermodynamic fate of their respective byproducts.
The Fmoc Liability: Dibenzofulvene (DBF)
Fmoc deprotection is driven by a base-catalyzed (typically 20% piperidine) E1cB
-
The Causality of Failure: DBF is a highly reactive, hydrophobic Michael acceptor. Every time an Fmoc group is removed, a molecule of DBF is generated. If DBF is not instantaneously quenched by a nucleophilic scavenger (like excess piperidine), it will aggressively alkylate free primary or secondary amines on the peptide backbone (especially N-terminal amines or unprotected Lysine side chains)[2]. This sequence-independent side reaction results in an irreversible +178 Da mass shift, leading to complex purification challenges and reduced yields[2].
The Z-Group Advantage: Absolute Atom Economy
Conversely, the Z-group is classically removed via catalytic hydrogenolysis (H
-
The Causality of Success: The only byproducts of Z-deprotection are toluene and carbon dioxide [3]. Because both byproducts are highly volatile, they are entirely removed through simple evaporation. This absolute atom economy eliminates the need for chemical scavengers, completely bypassing the risk of electrophilic side reactions[3].
Fig 1. Mechanistic pathways of Fmoc vs. Z deprotection and byproduct fate.
Strategic Advantages of the Z-Group
A. Absolute Orthogonality to Basic Conditions
Fmoc is highly sensitive to basic conditions, meaning it cannot be used if a synthetic route requires base-catalyzed transformations (e.g., ester saponification, alkylation, or Suzuki cross-couplings). The Z-group is entirely stable to strong bases, providing true orthogonality when paired with base-labile or acid-labile (Boc) protecting groups[1].
B. Protection of Highly Electrophilic Peptides
In late-stage peptide synthesis involving highly reactive electrophiles (such as acyloxymethyl ketones, AOMK), the secondary amines required to cleave Fmoc will destructively engage the electrophilic target[4]. Z-deprotection via acidic hydrogenolysis offers a non-basic, amine-free deprotection environment, preserving sensitive functional groups that would otherwise polymerize or degrade under Fmoc cleavage conditions[4].
C. Superiority in Liquid-Phase Peptide Synthesis (LPPS)
Faced with the massive solvent waste of SPPS, Liquid-Phase Peptide Synthesis (LPPS) has emerged as a sustainable alternative for large-scale API manufacturing. The Z-group is the gold standard for LPPS. Because hydrogenolysis leaves no non-volatile organic residues, intermediate purification requires only simple aqueous workups or crystallization, retaining the growing peptide in the organic phase without the need for massive solvent washing. Furthermore, the reagent Benzyl chloroformate (Cbz-Cl) is significantly cheaper and more atom-economical than Fmoc-Cl or Fmoc-OSu[5].
Fig 2. Iterative Liquid-Phase Peptide Synthesis (LPPS) workflow using the Z-protecting group.
Quantitative Data Comparison
The following table summarizes the operational and thermodynamic differences between the two protecting groups, highlighting the specific scenarios where Z outperforms Fmoc.
| Parameter | Z (Carboxybenzyl / Cbz) | Fmoc |
| Cleavage Mechanism | Catalytic Hydrogenolysis (H | Base-catalyzed |
| Primary Byproducts | Toluene, CO | Dibenzofulvene (DBF), CO |
| Byproduct Volatility | High (Easily evaporated) | Low (Requires chemical scavenging) |
| Side Reaction Risk | Minimal | High (+178 Da DBF alkylation) |
| Base Stability | Excellent (Stable to saponification) | Poor (Cleaves rapidly) |
| Acid Stability | Good (Cleaves in strong HBr/AcOH) | Excellent (Stable to TFA/HCl) |
| Reagent Cost | Low (Cbz-Cl is highly economical) | High (Fmoc-OSu/Fmoc-Cl are expensive) |
| Optimal Application | LPPS, Base-catalyzed steps, Scale-up | SPPS, Acid-catalyzed steps |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to allow researchers to troubleshoot in real-time.
Protocol A: Z-Protection via Schotten-Baumann Conditions
This protocol utilizes a biphasic system to control reaction kinetics and prevent the rapid hydrolysis of the Cbz-Cl reagent[3].
-
Dissolution: Dissolve the free amino acid (10 mmol) in 20 mL of 1 M NaOH (aq). Cool the solution to 0°C in an ice bath.
-
Causality: The basic environment deprotonates the amine, maximizing its nucleophilicity while keeping the amino acid soluble in the aqueous phase.
-
-
Reagent Addition: Vigorously stir the solution and add Benzyl chloroformate (Cbz-Cl, 12 mmol) dropwise over 15 minutes, simultaneously adding 1 M NaOH dropwise to maintain the pH between 9 and 10.
-
Self-Validation Checkpoint: Use pH paper continuously. If the pH drops below 8, the reaction will stall due to amine protonation (HCl is generated as a byproduct).
-
-
Phase Separation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer twice with diethyl ether.
-
Causality: The ether extraction removes unreacted Cbz-Cl and benzyl alcohol impurities, leaving the water-soluble sodium salt of the Z-amino acid in the aqueous phase.
-
-
Precipitation: Acidify the aqueous layer to pH 2 using 6 M HCl. Extract the precipitated Z-amino acid into ethyl acetate, dry over Na
SO , and concentrate under vacuum.
Protocol B: Clean Z-Deprotection via Catalytic Hydrogenolysis
This protocol leverages the volatility of Z-deprotection byproducts to yield pure amines without chromatography[1].
-
Setup: Dissolve the Z-protected peptide (5 mmol) in 30 mL of methanol or ethanol. Flush the reaction flask with inert gas (Argon or N
). -
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate).
-
Causality: Pd/C is highly pyrophoric when dry. Adding it to the solvent under an inert atmosphere prevents solvent ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with H
gas via a balloon. Stir vigorously at room temperature.-
Self-Validation Checkpoint: The reaction will actively consume H
and evolve CO . Monitor the reaction via TLC (e.g., Ninhydrin stain). The disappearance of the UV-active Z-peptide spot and the appearance of a Ninhydrin-positive (purple/pink) free amine spot indicates completion.
-
-
Filtration & Isolation: Once complete (typically 2-4 hours), purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporation: Concentrate the filtrate under reduced pressure.
-
Causality: The byproducts (toluene and CO
) are entirely volatile. The resulting residue is the highly pure free amine, ready for the next coupling cycle without column chromatography.
-
References
-
Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism - Peptide Chemistry -[Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides - eScholarship - [Link]
-
Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics - Chemistry Today - [Link]
-
Protecting Groups Archives: Fmoc vs Cbz - Total Synthesis -[Link]
Sources
A Comparative Guide to the HPLC Analysis of Peptides Containing Z-D-Lys(Boc)-OMe
Introduction: The Analytical Challenge of Highly Protected Peptides
In the realm of peptide chemistry and drug development, the use of protecting groups is a cornerstone of successful synthesis.[] These molecular scaffolds, such as the benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) groups, shield reactive functional groups, enabling precise, stepwise assembly of peptide chains.[2] However, the very properties that make them invaluable in synthesis present significant hurdles for analytical characterization, particularly by High-Performance Liquid Chromatography (HPLC).
This guide focuses on the analytical complexities introduced by the non-standard amino acid, Z-D-Lys(Boc)-OMe. This residue incorporates two bulky and highly hydrophobic protecting groups: the Z group on the epsilon-amino group of the lysine side-chain and the Boc group on the alpha-amino group, in addition to a methyl ester (OMe) at the C-terminus. The combined effect of these modifications dramatically increases the overall hydrophobicity of any peptide in which it is incorporated, altering its chromatographic behavior and demanding a tailored analytical approach.[]
The presence of such hydrophobic moieties can lead to several analytical challenges, including:
-
Poor peak shape and broadening.[3]
-
Irreversible adsorption to the stationary phase.
-
Difficulty in achieving baseline resolution from other hydrophobic impurities.[4]
-
Altered retention behavior that deviates significantly from standard peptide separation protocols.[]
This guide provides a systematic comparison of analytical strategies to overcome these challenges. We will explore the impact of stationary phase selection, mobile phase composition, and gradient optimization on the separation of peptides containing Z-D-Lys(Boc)-OMe, providing field-proven insights and detailed experimental protocols to guide your method development.
The Core of the Problem: Hydrophobicity and its Chromatographic Consequences
The fundamental principle of Reversed-Phase HPLC (RP-HPLC), the workhorse of peptide analysis, is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[5] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides exhibiting stronger retention and later elution times.[6]
The Z and Boc groups are significantly more nonpolar than the natural amino acid side chains. Their presence drastically increases the hydrophobicity of the peptide, leading to very strong interactions with the C18 stationary phases typically used for peptide analysis. This necessitates a thoughtful optimization of the chromatographic conditions to achieve a successful separation.
Comparative Analysis of HPLC Parameters
We will now compare three key sets of parameters to optimize the analysis of a hypothetical peptide containing Z-D-Lys(Boc)-OMe, which we will refer to as "Peptide-ZB."
Comparison 1: Stationary Phase Selection
The choice of stationary phase is critical. While C18 is the standard for many peptides, its high hydrophobicity can be a disadvantage for highly protected peptides like Peptide-ZB.[3] Here, we compare it with less hydrophobic alternatives.
Rationale : By reducing the hydrophobicity of the stationary phase (from C18 to C8 or Phenyl), we aim to lessen the strong retentive interactions with Peptide-ZB. This can lead to improved peak shape, reduced analysis time, and better recovery. For very hydrophobic peptides, a C8 or even a Phenyl phase can provide a more optimal interaction, preventing the "sticking" that can occur on a C18 column.[7][8]
| Parameter | Method A: Standard C18 | Method B: C8 Alternative | Method C: Phenyl Alternative |
| Column | Wide-pore (300 Å) C18, 3.5 µm | Wide-pore (300 Å) C8, 3.5 µm | Wide-pore (300 Å) Phenyl, 3.5 µm |
| Expected Outcome | Broad peaks, long retention time | Sharper peaks, shorter retention time | Unique selectivity for aromatic Z group |
| Best For | Initial screening, comparison | Routine analysis of hydrophobic peptides | Orthogonal selectivity, impurity profiling |
Comparison 2: Mobile Phase Optimization
The mobile phase, particularly its organic component and additives, plays a pivotal role in modulating peptide retention and peak shape.[9]
Rationale : Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves peak shape for many peptides.[10] However, for extremely hydrophobic peptides, a stronger organic solvent like 2-propanol (IPA) can be more effective at elution than acetonitrile (ACN) alone.[11] Modifying the gradient slope is also a powerful tool; a shallow gradient enhances resolution among closely eluting species, which is typical for peptide analysis.[12]
| Parameter | Method 1: Standard ACN/TFA | Method 2: ACN/IPA/TFA Blend |
| Organic Solvent (B) | 99.9% Acetonitrile, 0.1% TFA | 50% Acetonitrile, 50% 2-Propanol, 0.1% TFA |
| Expected Outcome | Adequate elution, potential for tailing | Improved peak symmetry, reduced tailing |
| Best For | General peptide analysis | Highly hydrophobic peptides exhibiting poor peak shape |
Comparison 3: Gradient Profile
A standard linear gradient may not be optimal for complex samples containing both hydrophilic and highly hydrophobic components. A segmented gradient can improve resolution and analysis time.
Rationale : A biphasic gradient can be highly effective. An initial shallow gradient can separate less hydrophobic impurities, while a subsequent steeper gradient phase can accelerate the elution of the strongly retained, highly hydrophobic Peptide-ZB.[13] This approach can sharpen the peak of interest and reduce the overall run time.
| Parameter | Profile X: Standard Linear Gradient | Profile Y: Biphasic Gradient |
| Gradient | 20-70% B over 30 minutes | 20-40% B over 20 minutes, then 40-90% B over 10 minutes |
| Expected Outcome | Long run time, potential for broad main peak | Sharper main peak, better resolution from early eluters, shorter run time |
| Best For | Simple crude mixtures | Complex mixtures with diverse hydrophobicities |
Experimental Protocols & Workflows
Protocol 1: HPLC Method Development for Peptide-ZB
This protocol outlines a systematic approach to developing a robust analytical method for a peptide containing Z-D-Lys(Boc)-OMe.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in a suitable diluent. A good starting point is 50:50 Acetonitrile:Water. For peptides with solubility issues, small amounts of DMSO or DMF can be used, followed by dilution.[7] c. The final concentration should be approximately 1 mg/mL. d. Use polypropylene vials to minimize non-specific binding of the peptide.[14]
2. HPLC System & Conditions:
- HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a UV detector.
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
- Column Temperature: 40°C. Elevated temperatures can improve peak shape and change selectivity.[9][11]
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
3. Method Screening Workflow:
The following diagram illustrates a logical workflow for screening the parameters discussed above.
Caption: A systematic workflow for HPLC method development.
Protocol 2: Comparative Analysis Execution
-
Column Screening (Comparison 1):
-
Install the Wide-pore C18 column.
-
Equilibrate the system with the starting mobile phase conditions (e.g., 20% B).
-
Inject Peptide-ZB and run the standard linear gradient (Profile X from Comparison 3).
-
Record the chromatogram, noting retention time, peak width, and tailing factor.
-
Repeat the process for the C8 and Phenyl columns, ensuring proper equilibration for each.
-
-
Mobile Phase Optimization (Comparison 2):
-
Using the best performing column from the previous step, prepare a new Mobile Phase B containing 50% ACN and 50% IPA with 0.1% TFA.
-
Equilibrate the system with the new mobile phase.
-
Inject Peptide-ZB and run the standard linear gradient.
-
Compare the peak shape and retention time with the results from the 100% ACN mobile phase.
-
-
Gradient Optimization (Comparison 3):
-
Using the optimal column and mobile phase combination, program the biphasic gradient (Profile Y).
-
Equilibrate, inject the sample, and run the new gradient.
-
Compare the resulting chromatogram to that from the linear gradient (Profile X) in terms of resolution, peak sharpness, and analysis time.
-
The logical relationship between these experimental choices and the expected outcomes is crucial for efficient method development.
Caption: The relationship between the analytical problem and experimental solutions.
Conclusion and Recommendations
The successful HPLC analysis of peptides containing the highly hydrophobic Z-D-Lys(Boc)-OMe modification is a non-trivial task that requires a departure from standard peptide analysis protocols. The increased hydrophobicity imparted by the Z and Boc protecting groups is the primary driver of analytical difficulty.
Based on the comparative data and established chromatographic principles, we recommend the following strategic approach:
-
Start with a Less Retentive Column: For peptides containing Z-D-Lys(Boc)-OMe, a wide-pore C8 column is often a more suitable starting point than a traditional C18. It provides a better balance of retention and elution for highly hydrophobic species.
-
Employ a Stronger Mobile Phase: If peak tailing or excessively long retention times are observed, consider incorporating 2-propanol into the acetonitrile mobile phase to increase solvent strength.
-
Optimize the Gradient: A biphasic gradient is highly recommended. A shallow initial phase will resolve less hydrophobic impurities, while a steeper second phase will efficiently elute the target peptide, resulting in a sharper peak and a shorter overall analysis time.
By systematically evaluating these parameters, researchers, scientists, and drug development professionals can develop robust, reliable, and efficient HPLC methods for the purity assessment and characterization of these challenging, yet vital, synthetic peptides. Every protocol described herein serves as a self-validating system, where the causality behind each experimental choice is clear, ensuring technical accuracy and trustworthy results.
References
-
Khamkar, V. S., Narasimhan, M., & Govekar, R. B. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4). [Link][13]
-
Scanlon, D. B., & Finlayson, J. (2003). Prep/Semiprep Separations of Peptides. In M.-I. Aguilar (Ed.), HPLC of Peptides and Proteins: Methods and Protocols (Vol. 251, pp. 191-211). Humana Press. [Link][4]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. [Link][11]
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link][10]
-
Hamilton Company. (n.d.). What's the best HPLC column for peptide separations?. Knowledge Center. [Link][3]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link][15]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–53. [Link][5]
-
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. [Link][12]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. [Link][7]
-
YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link][9]
-
Lee, D., & Lee, K. (2004). Optimum separation condition of peptides in reversed-phase liquid chromatography. Journal of Chromatography A, 1025(2), 221–228. [Link][16]
-
Al-Azzam, K. M., et al. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography A, 1625, 461298. [Link][6]
-
Waters Corporation. (n.d.). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link][14]
-
SyntecsBio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link][2]
Sources
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. renyi.hu [renyi.hu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ymcamerica.com [ymcamerica.com]
- 10. waters.com [waters.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. biomedres.us [biomedres.us]
- 14. waters.com [waters.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. Optimum separation condition of peptides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Orthogonal Strategies: A Comparative Guide to Z-D-Lys(Boc)-OMe
Executive Summary & Strategic Rationale
In contemporary medicinal chemistry and chemical biology, lysine occupies a central position due to the unique primary amine at the terminus of its side chain . However, the dual amino functionality of lysine poses significant chemoselectivity challenges during the total synthesis of complex peptidomimetics or antibody-drug conjugates (ADCs).
Z-D-Lys(Boc)-OMe is a highly specialized, fully protected lysine derivative designed for liquid-phase peptide synthesis (LPPS) and prodrug development. It leverages a strict 3-way orthogonal protection scheme. Furthermore, the incorporation of the D-enantiomer core provides critical resistance to endogenous proteolytic enzymes, drastically increasing the in vivo half-life of the resulting therapeutics.
Structural Anatomy & The 3-Way Orthogonal Matrix
The essence of reaction compatibility lies in orthogonal stability, meaning that protecting groups must remain completely inert while others are selectively removed . Z-D-Lys(Boc)-OMe achieves this through three distinct chemical domains:
-
N-α Protection (Z / Cbz): The Benzyloxycarbonyl group is stable to mild acids and bases. It is cleanly removed via reductive hydrogenolysis (H₂/Pd-C) 2.
-
N-ε Protection (Boc): The tert-butyloxycarbonyl group is highly stable under basic and reductive conditions but is rapidly cleaved by moderate acids (e.g., 20-50% TFA) 3.
-
C-Terminal Protection (OMe): The methyl ester prevents unwanted C-terminal activation and is selectively removed via mild base-catalyzed saponification (LiOH).
Fig 1. Orthogonal deprotection pathways for Z-D-Lys(Boc)-OMe demonstrating 3-way chemoselectivity.
Comparative Performance Analysis
When designing a synthetic route, the choice between Z, Fmoc, and Boc strategies dictates the entire workflow 4. The table below summarizes the quantitative and qualitative performance metrics of Z-D-Lys(Boc)-OMe against standard alternatives.
| Derivative | Orthogonality | Typical Yield (Coupling) | Racemization Rate | Primary Deprotection Conditions |
| Z-D-Lys(Boc)-OMe | 3-Way | >95% | <0.1% | Z: H₂/Pd-C; Boc: 20% TFA; OMe: LiOH |
| Fmoc-D-Lys(Boc)-OH | 2-Way | >98% | <0.5% | Fmoc: 20% Piperidine; Boc: 95% TFA |
| Boc-D-Lys(Z)-OH | 2-Way | >90% | <0.5% | Boc: 50% TFA; Z: HF or TFMSOTf |
| Z-L-Lys(Boc)-OMe | 3-Way | >95% | <0.1% | Same as D-isomer (but protease-susceptible) |
Mechanistic Causality: Why Z over Fmoc?
While Fmoc-D-Lys(Boc)-OH is the gold standard for Solid-Phase Peptide Synthesis (SPPS), it presents severe limitations in late-stage functionalization of sensitive molecules. Deprotection of the Fmoc group requires a basic secondary amine (piperidine), which generates a highly electrophilic byproduct, dibenzofulvene (Dbf) 5. If the peptide contains reactive electrophiles (e.g., acyloxymethyl ketones), piperidine will irreversibly attack these groups.
Conversely, the Z group in Z-D-Lys(Boc)-OMe is removed via catalytic hydrogenolysis under neutral or mildly acidic conditions. This produces a non-nucleophilic ammonium salt immediately upon deprotection, actively suppressing undesired side reactions and preserving delicate electrophilic warheads 5.
Fig 2. Mechanistic comparison of Fmoc vs. Z deprotection highlighting nucleophilic risks.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent synthetic steps unless the validation criteria are strictly met.
Protocol A: Selective C-Terminal Saponification (OMe → OH)
Objective: Isolate Z-D-Lys(Boc)-OH for subsequent N-to-C directional coupling. Causality: Lithium hydroxide (LiOH) provides a mild hydroxide source that selectively attacks the sterically accessible methyl ester. The bulky Boc and Z carbamates are kinetically stable to these mild aqueous basic conditions.
-
Solvation: Dissolve Z-D-Lys(Boc)-OMe (1.0 eq) in a 3:1 mixture of THF:H₂O to achieve a 0.2 M concentration. (Causality: THF ensures solubility of the protected amino acid, while water acts as the requisite solvent for LiOH).
-
Temperature Control: Cool the solution to 0 °C in an ice bath. (Causality: Lowering the temperature suppresses potential base-catalyzed racemization at the α-carbon).
-
Hydrolysis: Add LiOH·H₂O (1.2 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 1:1 Hexane/EtOAc).
-
Expected Outcome: The starting material (Rf ~0.7) should disappear. A new UV-active spot will appear at the baseline. Stain the plate with Bromocresol Green; a distinct yellow spot on a blue background confirms the presence of the free carboxylic acid.
-
-
Workup: Quench by acidifying to pH 3 using 1M HCl. (Causality: Protonates the carboxylate to allow extraction into the organic phase, while keeping the pH high enough to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective N-ε Deprotection (Boc → NH₂·TFA)
Objective: Unmask the side-chain amine for orthogonal branching or conjugation (e.g., PEGylation). Causality: Trifluoroacetic acid (TFA) provides the exact pKa required to protonate the tert-butyl oxygen, driving the elimination of isobutylene and CO₂. The Z group and OMe ester are entirely stable to these acidic conditions.
-
Solvation: Dissolve Z-D-Lys(Boc)-OMe (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.
-
Acidolysis: Add TFA to achieve a 20% v/v solution. (Causality: 20% TFA is the optimal threshold to ensure rapid Boc removal without risking the slow degradation of the Z group that can occur in neat, 100% TFA).
-
Reaction: Stir at room temperature for 1 hour.
-
Self-Validation Check (LC-MS & TLC):
-
LC-MS: Analyze an aliquot. The target mass should reflect a precise loss of 100 Da (M - C₅H₈O₂).
-
TLC: Stain with Ninhydrin. A distinct purple spot at the baseline indicates the successful unmasking of the primary amine (highly polar salt).
-
-
Isolation: Evaporate the solvent under a stream of N₂. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA.
References
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at:[Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides - PubMed / ACS Omega. Available at: [Link]
Sources
A Senior Application Scientist's Comparative Guide to Analytical Methods for Assessing the Purity of Z-D-Lys(Boc)-OMe
Introduction: The Critical Role of Purity in Protected Amino Acid Intermediates
Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine methyl ester, or Z-D-Lys(Boc)-OMe, is a cornerstone intermediate in the synthesis of complex peptides and peptidomimetics for therapeutic and research applications.[1] As with any precisely engineered molecular building block, its purity is not a mere quality metric but a fundamental prerequisite for the success of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient (API). The presence of chemical, stereochemical, or residual solvent impurities can lead to the formation of deletion or modified sequences, complicate purification processes, and introduce unforeseen toxicological profiles in drug development.[2]
This guide provides a comprehensive, field-proven comparison of the primary analytical techniques used to assess the purity of Z-D-Lys(Boc)-OMe. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish robust quality control (QC) systems. The objective is to empower you not just to run an analysis, but to understand, select, and optimize the right method for your specific analytical challenge.
Core Analytical Pillars for Purity Assessment
A multi-faceted approach is essential for a complete purity profile. No single technique can provide all the necessary information. We will focus on four pillars of analysis: Chromatographic Purity & Identity , Structural Confirmation , Chiral Integrity , and Residual Component Analysis .
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Chemical Purity
RP-HPLC is the industry-standard method for quantifying the purity of protected amino acids and peptides.[3][4] The technique separates compounds based on their hydrophobicity, making it exceptionally effective at resolving Z-D-Lys(Boc)-OMe from more polar or less polar synthesis-related impurities.
Principle of Operation: The analyte partitions between a nonpolar (hydrophobic) stationary phase (typically C18-silica) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute compounds in order of increasing hydrophobicity. The Z (benzyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group contribute significant hydrophobicity, resulting in good retention and separation on a C18 column.
Causality in Method Design:
-
Mobile Phase Additives: 0.1% Trifluoroacetic Acid (TFA) is a common ion-pairing agent that sharpens peaks by forming neutral ion pairs with any charged species. However, TFA can suppress ionization in mass spectrometry. For LC-MS compatibility, 0.1% formic acid is the preferred alternative.[5]
-
Detection Wavelength: Detection at 210-220 nm allows for sensitive measurement of the peptide-like amide bonds.[3] Additionally, the benzyloxycarbonyl (Z) group possesses a strong chromophore, allowing for highly sensitive detection around 254-260 nm, which can be advantageous for specificity.
-
Gradient Elution: A linear gradient from a low to a high concentration of organic solvent is crucial.[5] This ensures that early-eluting polar impurities (e.g., deprotected starting materials) and late-eluting nonpolar impurities (e.g., coupling by-products) are effectively separated and quantified within a reasonable runtime.
-
System: HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the Z-D-Lys(Boc)-OMe sample in a suitable solvent (e.g., 50:50 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-27 min: 90% B
-
27-28 min: 90% to 30% B
-
28-35 min: 30% B (re-equilibration)
-
-
Detection: UV at 220 nm and 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks. A typical specification for high-quality material is ≥98% purity by HPLC.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
While HPLC provides quantitative purity data, it does not confirm the identity of the main peak or its impurities. LC-MS is the definitive technique for this purpose.[6][7] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing the mass-to-charge ratio (m/z) of the eluting compounds.
Why it's essential: LC-MS confirms that the major peak in the chromatogram has the correct molecular weight for Z-D-Lys(Boc)-OMe (394.47 g/mol ).[1] It is also invaluable for tentatively identifying impurities by their mass, which can provide critical feedback to synthetic chemists for process optimization. For example, a peak with a mass corresponding to the loss of the Boc group (M-100) or Z group (M-134) can be readily identified.
-
System: LC-MS system, typically with an Electrospray Ionization (ESI) source.
-
LC Method: Adapt the RP-HPLC protocol above, but replace TFA with 0.1% formic acid in both mobile phases to ensure compatibility with the MS detector.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas Temperature: 300-350 °C
-
-
Data Analysis: Verify that the primary peak exhibits an [M+H]⁺ ion at m/z 395.5 and/or an [M+Na]⁺ ion at m/z 417.5. Analyze the masses of impurity peaks to postulate their structures.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Assessing Enantiomeric Purity
For any application involving biological systems, ensuring the correct stereochemistry is paramount. The presence of the L-enantiomer (Z-L-Lys(Boc)-OMe) is a critical impurity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8]
Principle of Operation: Enantiomeric separation can be achieved through two primary approaches:
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.
-
Indirect Method: Involves derivatizing the sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[9] These diastereomers have different physicochemical properties and can be separated on a standard achiral RP-HPLC column.[10]
For a well-defined analyte like Z-D-Lys(Boc)-OMe, the direct method using a CSP is often more straightforward and avoids potential side reactions from derivatization.
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based Chiral Stationary Phase column (e.g., Chiralpak series).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or a similar normal-phase solvent system. Method development is required to find the optimal mobile phase for resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min (isocratic).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the D- and L-enantiomers: e.e. (%) = ([Area(D) - Area(L)] / [Area(D) + Area(L)]) * 100. High-purity material should have an e.e. of ≥99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an unparalleled tool for providing detailed structural information.[11] It confirms the molecular skeleton, the presence and location of protecting groups, and can be used for quantitative analysis (qNMR) when an internal standard of known purity is used.
Why it's essential: A ¹H NMR spectrum provides a unique fingerprint of the molecule. For Z-D-Lys(Boc)-OMe, characteristic signals will confirm:
-
The protons of the Boc group (a singlet around 1.4 ppm).
-
The benzylic protons of the Z group (a singlet around 5.1 ppm).
-
The aromatic protons of the Z group (a multiplet between 7.2-7.4 ppm).
-
The methyl ester protons (a singlet around 3.7 ppm).
-
The lysine backbone and side-chain protons at their expected chemical shifts and multiplicities.
¹³C NMR and 2D NMR techniques (like COSY and HSQC) can further validate the structure by showing correlations between protons and carbons.[11]
Comparative Analysis of Key Purity Assessment Methods
The selection of an analytical method is a balance of the required information, sample throughput, and available resources. The following table provides a direct comparison of the primary techniques discussed.
| Technique | Primary Purpose | Advantages | Disadvantages | Typical Throughput |
| RP-HPLC | Chemical Purity & Quantification | High resolution, robust, quantitative, well-established.[4][12] | Does not confirm identity; may not resolve all impurities. | High |
| LC-MS | Identity Confirmation & Impurity ID | Unambiguous molecular weight confirmation; highly sensitive.[6][7] | Not inherently quantitative without standards; can suffer from ion suppression.[5] | Medium-High |
| Chiral HPLC | Enantiomeric Purity | Accurately quantifies stereoisomers.[8] | Requires specialized columns and method development; may not be routine. | Medium |
| NMR Spectroscopy | Structural Elucidation & Identity | Provides definitive structural information; can be quantitative (qNMR).[11] | Lower sensitivity than MS; requires more sample; complex data interpretation. | Low |
| TLC | Qualitative Screening | Simple, fast, inexpensive for monitoring reactions or initial checks.[3] | Not quantitative; low resolution. | Very High |
Visualizing the Analytical Workflow
A robust quality control strategy integrates these methods into a logical sequence. The following workflow ensures both the identity and purity of Z-D-Lys(Boc)-OMe are thoroughly vetted.
Caption: A logical workflow for the comprehensive purity assessment of Z-D-Lys(Boc)-OMe.
Conclusion and Recommendations
For routine quality control of Z-D-Lys(Boc)-OMe, RP-HPLC is the indispensable primary method for determining chemical purity.[4] However, a comprehensive and trustworthy assessment, particularly for materials intended for GMP synthesis or advanced drug development, requires an orthogonal approach.
As a Senior Application Scientist, my recommendation is a tiered strategy:
-
Batch Release: Every batch must be analyzed by RP-HPLC for chemical purity and LC-MS to confirm identity.
-
Initial Validation & Critical Use: For initial process validation, reference standard qualification, or use in critical cGMP campaigns, the full suite of analyses—RP-HPLC, LC-MS, Chiral HPLC, and NMR —is essential to build a complete purity and impurity profile.
-
Stability Studies: RP-HPLC is the primary tool for monitoring the formation of degradation products over time.
By integrating these techniques logically, researchers and developers can ensure the integrity of their synthetic building blocks, leading to more reliable, reproducible, and successful outcomes in their peptide synthesis and drug discovery efforts.
References
-
MtoZ Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MDPI. (2021, December 14). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Standards, Solution & Mix. Retrieved from [Link]
-
PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]
-
LCGC International. (2024, May 9). Using LC–MS/MS to Analyze D-Amino Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsra.net [ijsra.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
Stability Comparison Guide: Z-Protected vs. Fmoc-Protected Peptides
Executive Summary
In the landscape of peptide therapeutics and synthesis, the choice between Z (Benzyloxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) protection is not merely a matter of preference but a strategic decision dictated by the stability profile required for the specific peptide sequence and downstream applications.
This guide provides a technical comparison of these two carbamate-based protecting groups. While Fmoc dominates modern Solid-Phase Peptide Synthesis (SPPS) due to its orthogonality with acid-labile side chains, Z-protection remains the gold standard for solution-phase synthesis and complex fragment condensation where base sensitivity is a critical failure mode.
Mechanistic Foundation & Chemical Stability[1]
To understand stability, one must understand the cleavage mechanism. The stability of a protecting group is the inverse of its lability.
Structural Comparison
-
Fmoc Group: Relies on the acidity of the fluorenyl ring proton (pKa ~22.6). Base-induced deprotonation triggers a
-elimination mechanism, releasing dibenzofulvene (DBF) and .[1] -
Z Group (Cbz): A simple benzyl carbamate. It lacks the acidic proton found in Fmoc. Cleavage requires either catalytic hydrogenolysis (reductive cleavage) or strong acidolysis (
or mechanism depending on reagents).
Stability Matrix
The following table summarizes the stability of each group under standard laboratory stress conditions.
| Stress Condition | Fmoc-Protected Peptides | Z-Protected Peptides | Performance Note |
| 50% TFA (Acid) | High Stability (<0.1% cleavage/24h) | High Stability (<1% cleavage/24h) | Fmoc is ideal for acid-labile side chain strategies. Z withstands TFA but cleaves in HBr/HF. |
| 20% Piperidine (Base) | Unstable (t½ < 5 min) | High Stability (Inert) | Z is superior for base-sensitive sequences or when basic workups are required. |
| H₂ / Pd-C (Reductive) | Stable (Generally Inert) | Unstable (Rapid Cleavage) | Z allows for mild, neutral deprotection, preserving acid-sensitive residues. |
| Tertiary Amines (DIEA) | Moderate (Slow degradation >24h) | High Stability | Fmoc can slowly degrade in DIEA/DMF over long storage periods. |
| Elevated Temp (60°C) | Moderate (Prone to aggregation/DKP) | High (Thermally robust) | Z-amino acids are often more crystalline and thermally stable. |
Critical Performance Factors
Orthogonality and Strategy
The primary driver for stability choice is the protection scheme.
-
Fmoc/tBu Strategy: Uses Base-labile N-protection (Fmoc) and Acid-labile side-chain protection (tBu, Trt, Boc).
-
Boc/Bzl (with Z): Z is often used as an orthogonal N-protecting group that survives TFA (used to remove Boc) but is cleaved by Hydrogenolysis or HF.[1]
Racemization and Side Reactions[5][6]
-
Fmoc Risks: The basic conditions required for Fmoc removal (piperidine) can promote Aspartimide formation (especially in Asp-Gly sequences) and racemization of Cysteine and Histidine.
-
Z Benefits: Z-protection is famous for suppressing racemization during coupling (preventing oxazolone formation). Its removal via hydrogenolysis is chemically neutral, avoiding both acid-catalyzed and base-catalyzed side reactions.
Aggregation and Solubility
-
Fmoc: The lipophilic fluorenyl group often drives
-sheet formation, leading to aggregation in SPPS ("difficult sequences"). -
Z: While also hydrophobic, Z-protected peptides often exhibit different solubility profiles and are historically preferred for crystallizing intermediates in solution-phase synthesis.
Visualizing the Stability & Workflow
The following diagrams illustrate the orthogonal stability and the decision workflow for selecting the appropriate group.
Figure 1: Orthogonal stability profiles. Fmoc is acid-stable/base-labile; Z is base-stable/hydrogenolysis-labile.
Experimental Protocols
Protocol A: Comparative Stability Assay (HPLC)
Objective: Quantify the stability of a protected peptide in solution over time.
Materials:
-
Test Peptide (Fmoc-Ala-Gly-OH and Z-Ala-Gly-OH as models).
-
Solvents: DMF, Piperidine, TFA.[4]
-
HPLC System with C18 Column.[5]
Methodology:
-
Preparation: Dissolve 1 mg of peptide in 1 mL of the challenge solvent (e.g., 20% Piperidine in DMF for Base stability; 50% TFA in DCM for Acid stability).
-
Incubation: Incubate at 25°C in a sealed vial.
-
Sampling:
-
Take 50 µL aliquots at T=0, T=1h, T=4h, T=24h.
-
Quenching:
-
For Base samples: Neutralize with dilute HCl or large excess of mobile phase buffer (0.1% TFA water).
-
For Acid samples: Dilute with water/ACN immediately.
-
-
-
Analysis: Inject onto RP-HPLC (Gradient: 5-95% ACN over 20 min).
-
Calculation:
Protocol B: Monitoring Racemization (Cys/His)
Objective: Determine if the protection group/removal condition induces racemization.
-
Synthesis: Synthesize a model dipeptide (e.g., Gly-Cys) using Fmoc vs. Z protocols.
-
Deprotection:
-
Derivatization: React the free amine with Marfey’s Reagent (FDAA) to create diastereomers.
-
Analysis: Separate diastereomers (L-L vs L-D) via HPLC.
-
Expectation: Z-deprotection typically yields <0.1% racemization; Fmoc deprotection (if prolonged) can yield 0.5–2.0% racemization on sensitive Cys residues.
-
Decision Guide: When to Use Which?
| Scenario | Recommended Group | Reasoning |
| Routine Solid Phase Synthesis | Fmoc | Ease of automation; avoids HF cleavage; orthogonal to tBu side chains.[8] |
| Base-Sensitive Peptides | Z (Cbz) | Fmoc removal (base) destroys ester linkages or sensitive modifications (e.g., depsipeptides). |
| Solution Phase Scale-Up | Z (Cbz) | Z-amino acids crystallize well; cost-effective; avoids handling large volumes of piperidine. |
| "Difficult" Aggregating Sequences | Hybrid / Z | Z is less bulky than Fmoc and may disrupt aggregation patterns differently; often used in fragment condensation. |
| Cys-Rich Peptides | Z (Caution) | While Z prevents racemization, sulfur can poison the Pd catalyst during removal. Use HF cleavage or Fmoc with optimized bases (Piperazine/DBU). |
References
-
Carpino, L. A., & Han, G. Y. (1972).[9] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9][10][11][12] The Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
BenchChem. (2025).[8] A Comparative Guide to the Stability of Fmoc-Protected Peptides. BenchChem Technical Guides. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Creative Peptides. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides Resources. Link
Sources
- 1. chempep.com [chempep.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. renyi.hu [renyi.hu]
- 10. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
- 11. connectsci.au [connectsci.au]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of Z-D-Lys(boc)-ome in large-scale synthesis
As a Senior Application Scientist overseeing the transition of peptide therapeutics from clinical development to commercial manufacturing, I frequently encounter the "SPPS scale-up wall." While Solid-Phase Peptide Synthesis (SPPS) is unparalleled for rapid discovery and early-stage clinical supply, pushing it beyond the 10-kilogram mark introduces crippling solvent costs, massive waste streams, and the need for highly specialized reactors.
To achieve sustainable, economical large-scale manufacturing, the industry is increasingly pivoting to Liquid-Phase Peptide Synthesis (LPPS) and convergent fragment assembly . Within this paradigm, selecting the right protected amino acid building blocks is the most critical economic decision a process chemist can make.
This guide provides an in-depth cost-benefit analysis of Z-D-Lys(Boc)-OMe —a fully protected, specialized D-lysine derivative—comparing it against the traditional SPPS standard, Fmoc-D-Lys(Boc)-OH.
Strategic Grounding: Why Z-D-Lys(Boc)-OMe?
Z-D-Lys(Boc)-OMe (
-
-Z (Cbz) Group: Stable to mild acids and bases, but easily removed via catalytic hydrogenolysis (H
, Pd/C), a highly scalable and clean industrial process. - -Boc Group: Acid-labile, protecting the reactive side-chain amine until the final global deprotection step.
-
C-terminal OMe (Methyl Ester): Prevents unwanted C-terminal side reactions during N-terminal elongation and can be selectively saponified under mild basic conditions when the fragment is ready for C-terminal coupling.
In contrast, the Fmoc/tBu strategy 1, while dominant in SPPS, is problematic in LPPS. The basic cleavage of the Fmoc group generates dibenzofulvene, a reactive byproduct that must be chemically scavenged and rigorously purified away in solution—a nightmare for large-scale volumetric efficiency.
Caption: Logical relationship between manufacturing scale, synthesis strategy, and economic drivers.
Quantitative Cost-Benefit Analysis
When evaluating synthesis routes for a commercial API, raw material cost is only the tip of the iceberg. The true economic drivers are solvent consumption, reactor utilization, and downstream purification 2.
The table below summarizes the quantitative and operational differences between utilizing Z-D-Lys(Boc)-OMe in an LPPS framework versus Fmoc-D-Lys(Boc)-OH in an SPPS framework.
| Performance Metric | Z-D-Lys(Boc)-OMe (LPPS Strategy) | Fmoc-D-Lys(Boc)-OH (SPPS Strategy) | Economic & Process Impact |
| Primary Application | Liquid-Phase Fragment Assembly | Solid-Phase Linear Synthesis | Dictates facility requirements. |
| Reagent Stability | Highly stable; insensitive to humidity | Moisture sensitive (Fmoc degradation) | Z/Boc derivatives lower bulk storage and transport costs. |
| Solvent Consumption | ~50–100 L / kg API | ~500–1000 L / kg API | LPPS reduces hazardous waste disposal costs by up to 90%. |
| Reactor Requirement | Standard GMP Batch Reactors | Specialized SPPS Synthesizers | Eliminates CapEx bottlenecks for specialized equipment. |
| Intermediate Purification | Yes (Crystallization / Extraction) | No (Impurities accumulate on resin) | LPPS drastically reduces the burden on final preparative HPLC. |
| Atom Economy | High (1.05 - 1.1 eq. per coupling) | Low (3.0 - 5.0 eq. per coupling) | SPPS requires massive excesses of expensive building blocks. |
The Verdict: While the upfront R&D required to develop a convergent LPPS route using Z-D-Lys(Boc)-OMe is higher, the Return on Investment (ROI) becomes overwhelmingly positive once production scales beyond clinical Phase II. The savings in solvent waste and preparative HPLC purification alone often justify the route redesign.
Self-Validating Experimental Protocols
To demonstrate the practical application of this building block, below is a self-validating, step-by-step methodology for incorporating Z-D-Lys(Boc)-OMe into a peptide fragment.
Causality Note: Every step is designed to exploit the orthogonal nature of the protecting groups. We must first unmask the C-terminus without disturbing the D-stereocenter, couple the fragment, and then unmask the N-terminus without triggering premature Boc cleavage.
Protocol A: Saponification of the C-Terminal Methyl Ester
Objective: Convert Z-D-Lys(Boc)-OMe to Z-D-Lys(Boc)-OH for subsequent coupling.
-
Preparation: Dissolve 100 mmol of Z-D-Lys(Boc)-OMe in 150 mL of Tetrahydrofuran (THF).
-
Controlled Hydrolysis: Cool the solution to 0°C in an ice bath. Causality: Lowering the temperature suppresses base-catalyzed epimerization of the D-alpha carbon.
-
Reagent Addition: Dropwise, add 1.2 equivalents of Lithium Hydroxide (LiOH) dissolved in 50 mL of DI water. Causality: LiOH is preferred over NaOH because the lithium ion coordinates the tetrahedral intermediate, providing a milder and more controlled saponification.
-
Reaction Monitoring: Stir for 2 hours at 0°C. Validate completion via TLC (Hexane/EtOAc 1:1). The starting material spot (
) should disappear, replaced by a baseline spot. -
Workup: Acidify the aqueous layer to pH 3.0 using 1M KHSO
(avoid strong acids like HCl to prevent Boc cleavage). Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na SO , and concentrate in vacuo to yield Z-D-Lys(Boc)-OH.
Protocol B: Liquid-Phase Fragment Coupling & Z-Deprotection
Objective: Couple the free acid to a growing peptide chain and remove the Z group.
-
Activation: Dissolve Z-D-Lys(Boc)-OH (1.0 eq) and HOBt (1.1 eq) in DMF. Cool to 0°C and add EDC·HCl (1.1 eq). Stir for 15 minutes. Causality: Pre-activation with HOBt forms an active ester that resists racemization.
-
Coupling: Add the target amine fragment (1.0 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours. Validate via LC-MS to ensure the amine mass is fully consumed.
-
Aqueous Wash: Dilute with EtOAc and wash sequentially with 5% NaHCO
, 5% Citric Acid, and brine. This self-purifying step removes all coupling reagents and unreacted acid, a luxury not afforded by SPPS. -
Hydrogenolysis (Z-Removal): Dissolve the purified Z-D-Lys(Boc)-peptide in Methanol. Add 10% Pd/C (10% w/w). Purge the flask with N
, then introduce H gas via a balloon. Stir vigorously for 3 hours. -
Validation: Filter through Celite to remove the catalyst. LC-MS will confirm the exact loss of 134 Da (the Z group), leaving the Boc group perfectly intact for the next synthetic cycle.
Caption: Step-by-step synthetic workflow and orthogonal deprotection strategy for Z-D-Lys(Boc)-OMe.
Conclusion
For drug development professionals tasked with scaling up peptide therapeutics, relying solely on Fmoc-SPPS is a recipe for unsustainable manufacturing costs. By strategically integrating fully protected, orthogonal building blocks like Z-D-Lys(Boc)-OMe into a Liquid-Phase Peptide Synthesis (LPPS) framework, manufacturers can achieve superior atom economy, drastically reduce solvent waste, and utilize standard GMP reactor infrastructure. While the initial process development requires rigorous chemical logic, the resulting scalable, self-purifying workflows ensure robust commercial viability.
References
-
Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics. Chemistry Today. Available at:[Link]
Sources
Safety Operating Guide
Chemical Risk Profile & Mechanistic Causality
Comprehensive Disposal and Handling Guide for Z-D-Lys(Boc)-OMe
Welcome to the definitive operational guide for the handling and disposal of Z-D-Lys(Boc)-OMe (CAS No. 84559-78-4)[1]. As a Senior Application Scientist, I frequently observe laboratories treating all protected amino acids as generic organic waste. However, the specific structural motifs of N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine methyl ester dictate a much more rigorous approach. This guide provides the mechanistic reasoning behind our safety protocols, ensuring your lab maintains absolute environmental compliance and operational safety.
To understand how to dispose of Z-D-Lys(Boc)-OMe, we must first understand why it behaves the way it does in a waste stream.
-
The Boc Group Hazard (Gas Evolution): The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. If Z-D-Lys(Boc)-OMe waste is inadvertently mixed with strong acids—such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), which are ubiquitous in 2[2]—the Boc group will cleave. This cleavage generates a tert-butyl cation, which rapidly eliminates to form isobutylene gas, alongside the release of carbon dioxide.
-
The Causality: Mixing this compound with acidic waste in a tightly sealed carboy creates a self-pressurizing system. The continuous evolution of isobutylene and CO2 can easily exceed the burst pressure of standard high-density polyethylene (HDPE) containers, leading to catastrophic chemical spills and inhalation hazards.
-
Regulatory Classification: Under the 3 (40 CFR Part 261), pure Z-D-Lys(Boc)-OMe is not a "listed" waste. However, its waste streams typically exhibit "characteristic" hazards—specifically ignitability (D001) when dissolved in flammable organic solvents, or reactivity (D003) if mixed with incompatible acids[3].
Quantitative Data & Waste Categorization
Before executing disposal protocols, classify the waste state. The following table summarizes the logistical parameters for Z-D-Lys(Boc)-OMe disposal to ensure compliance with4[4].
| Parameter | Specification / Requirement | Operational Rationale |
| Physical State | Solid (Powder) or Liquid (Solvent Solution) | Dictates the primary waste stream routing (Solid vs. Solvent). |
| Primary Incompatibility | Strong Acids (TFA, HCl, HBr) | Prevents isobutylene/CO2 gas evolution and container rupture. |
| EPA Characteristic | D001 (Ignitable) / D003 (Reactive) | Dependent on the solvent vehicle and presence of reactive acids[3]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Protects against dermal exposure and potential splash hazards. |
| Container Material | HDPE (High-Density Polyethylene) | Chemically inert to both the amino acid and typical carrier solvents. |
| Fill Capacity | Maximum 80% of container volume | Allows sufficient headspace for unexpected vapor expansion[5]. |
Operational Disposal Protocols
Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the safety of the next.
Protocol A: Disposal of Solid Z-D-Lys(Boc)-OMe Waste
Applicability: Expired reagents, spilled powder, or contaminated weighing paper.
-
Containment: Using a dedicated anti-static scoop, carefully transfer the solid waste into a wide-mouth, sealable HDPE container.
-
Segregation & Validation: Ensure the container is strictly designated for "Non-Halogenated Solid Organic Waste." Self-Validation: Visually inspect the container for any liquid residue or incompatible acidic solids before adding the powder to guarantee chemical inertness.
-
Labeling: Affix a hazardous waste label immediately. List the chemical name explicitly as "Z-D-Lys(Boc)-OMe (Protected Amino Acid)" rather than using generic abbreviations, complying with5[5].
-
Final Disposal: Transfer the sealed container to your Environmental Health and Safety (EHS) department for high-temperature hazardous waste incineration.
Protocol B: Disposal of Liquid Waste (Solvent Solutions)
Applicability: Filtrates, washings, or reaction mixtures containing Z-D-Lys(Boc)-OMe dissolved in solvents like DMF, DCM, or EtOAc.
-
Solvent Classification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Dimethylformamide, Ethyl Acetate).
-
Acid Verification (Critical Step): Test the pH of the waste solution using pH paper. Self-Validation: A pH < 3 confirms the presence of strong acids, validating the immediate need for neutralization to prevent Boc-deprotection and subsequent container pressurization.
-
Neutralization & Venting: If acids are present, neutralize the solution carefully with a mild base (e.g., saturated aqueous sodium bicarbonate) until gas evolution ceases. Alternatively, utilize a specialized vented waste cap that allows pressure relief while filtering VOCs.
-
Transfer: Pour the solution into the appropriate liquid waste carboy. Fill the container to no more than 80% capacity[5].
-
Storage: Store the carboy in secondary containment away from heat sources and direct sunlight until EHS pickup.
Protocol C: Spill Response and Decontamination
-
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE.
-
Control: For solid spills, lightly mist the powder with a compatible high-boiling solvent to prevent dust generation. For liquid spills, surround the area with inert absorbent pads.
-
Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste bag.
-
Decontaminate & Validate: Wash the spill surface with a 10% sodium carbonate solution. Self-Validation: The cessation of any mild effervescence indicates complete neutralization of any acidic residues that may have co-spilled with the amino acid.
Disposal Decision Matrix
The following logical workflow illustrates the decision-making process for routing Z-D-Lys(Boc)-OMe waste streams safely.
Operational decision matrix for safe segregation and disposal of Z-D-Lys(Boc)-OMe waste streams.
References
-
[1] chemicalbook.com. "84559-78-4 CAS MSDS (Z-D-LYS(BOC)-OME) Melting Point Boiling ...". Available at: 1
-
[2] acs.org. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry". Available at: 2
-
[4] nationalacademies.org. "Chapter: 8 Management of Waste - Prudent Practices in the Laboratory". Available at: 4
-
[5] usc.edu. "Chemical Waste - USC Environmental Health & Safety". Available at: 5
-
[3] epa.gov. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA". Available at: 3
Sources
- 1. 84559-78-4 CAS MSDS (Z-D-LYS(BOC)-OME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
